molecular formula C10H21ClN2O B1398383 N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride CAS No. 1220027-92-8

N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride

Katalognummer: B1398383
CAS-Nummer: 1220027-92-8
Molekulargewicht: 220.74 g/mol
InChI-Schlüssel: GURROUTXMODVPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-butan-2-ylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-8(2)12-10(13)9-4-6-11-7-5-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURROUTXMODVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1609400-92-1
Record name 4-Piperidinecarboxamide, N-(1-methylpropyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-92-8
Record name 4-Piperidinecarboxamide, N-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(sec-Butyl)-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride is a small molecule of interest within pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a comprehensive understanding of its physicochemical properties is paramount for guiding formulation development, predicting in vivo behavior, and ensuring consistent product quality. The conversion of a free base, such as N-(sec-Butyl)-4-piperidinecarboxamide, into a hydrochloride salt is a common strategy to enhance aqueous solubility and improve stability.[1] This guide provides a detailed examination of the key physicochemical characteristics of the hydrochloride salt, outlining the theoretical basis for these properties and presenting standardized, field-proven protocols for their experimental determination. The narrative emphasizes the causal relationships between molecular structure and macroscopic properties, offering a robust framework for its application in a research setting.

Chemical Identity and Structure

The formation of the hydrochloride salt involves the protonation of the most basic site on the N-(sec-Butyl)-4-piperidinecarboxamide molecule, which is the tertiary amine within the piperidine ring. This acid-base reaction results in the formation of a positively charged piperidinium ion and a chloride counter-ion. This ionic character is the primary driver for the altered physicochemical properties compared to the neutral free base.

DOT Diagram: Salt Formation

SaltFormation cluster_reactants Reactants cluster_product Product FreeBase N-(sec-Butyl)-4-piperidinecarboxamide (Free Base) Salt N-(sec-Butyl)-4-piperidinecarboxamide HCl (Piperidinium Chloride Salt) FreeBase->Salt Protonation of Piperidine N HCl Hydrochloric Acid (HCl) HCl->Salt

Caption: Protonation of the free base to form the hydrochloride salt.

Core Physicochemical Properties

A thorough characterization of an API's salt form is a foundational requirement in drug development. The following sections detail the critical properties of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride and the established methodologies for their determination.

Melting Point and Thermal Behavior

The melting point is a critical indicator of a crystalline solid's identity and purity. For a hydrochloride salt, it is typically higher than that of the corresponding free base due to the strong ionic interactions in the crystal lattice.

Expert Insight: Deviations in the observed melting point, such as a broad melting range, can indicate the presence of impurities or a mixture of different crystalline forms (polymorphs). Therefore, techniques that provide more than just a melting temperature are highly valuable.

Recommended Protocol: Differential Scanning Calorimetry (DSC) DSC is the preferred method for characterizing the thermal properties of pharmaceutical materials.[2]

  • Sample Preparation: Accurately weigh 3-5 mg of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated, providing information on the crystallinity of the material.

Aqueous Solubility

The primary motivation for forming a hydrochloride salt is often to increase aqueous solubility compared to the neutral free base.[1] The ionic nature of the salt allows for favorable interactions with polar water molecules, disrupting the crystal lattice and promoting dissolution. Solubility is pH-dependent and a critical factor for oral drug absorption. A drug is considered "highly soluble" by regulatory bodies if its highest marketed dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[3]

Expert Insight: The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable data for biopharmaceutical classification and formulation design.[3][4]

Recommended Protocol: Equilibrium Shake-Flask Solubility [5]

  • Media Preparation: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride to each buffer solution in a sealed container to ensure a saturated solution is achieved.

  • Equilibration: Agitate the samples at a constant, controlled temperature (typically 37 °C to simulate physiological conditions) for a sufficient period (24 to 72 hours) to ensure equilibrium is reached.[3]

  • Sample Processing: After equilibration, allow the samples to stand, then withdraw a supernatant aliquot. It is critical to separate the dissolved drug from the excess solid without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Dissociation Constant (pKa)

The pKa value is a measure of the acidity of the protonated piperidine nitrogen. It dictates the degree of ionization of the molecule at any given pH. For a basic compound like this, the pKa refers to the equilibrium between the protonated (conjugate acid) and neutral forms. This property is fundamental to predicting solubility, absorption, and distribution in vivo.

Expert Insight: Potentiometric titration is a precise and widely used technique for determining the pKa of ionizable compounds, including piperidine derivatives.[6][7] The method involves monitoring the pH of a solution as a titrant is added, allowing for the direct measurement of the pH at which the compound is 50% ionized.

Recommended Protocol: Potentiometric Titration [8]

  • Sample Preparation: Accurately prepare a solution of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride in deionized water at a known concentration (e.g., 0.01 M).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point. Specialized software can be used to calculate the pKa from the titration data with high accuracy.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes.

  • LogP (Partition Coefficient) measures the distribution of the neutral form of the molecule between an immiscible organic solvent (typically octan-1-ol) and water.

  • LogD (Distribution Coefficient) is the pH-dependent measure of lipophilicity, accounting for both the neutral and ionized forms of the molecule. For a basic compound, LogD will decrease as the pH drops below the pKa because the charged, protonated form is more water-soluble.

Expert Insight: While computational models provide useful estimates, the shake-flask method remains the definitive experimental approach. For N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride, determining the LogD at physiological pH (e.g., 7.4) is more relevant for predicting in vivo behavior than the LogP of the free base.

Recommended Protocol: Shake-Flask LogD Determination

  • Phase Preparation: Prepare octan-1-ol saturated with an aqueous buffer (e.g., pH 7.4 phosphate buffer) and the aqueous buffer saturated with octan-1-ol.

  • Partitioning: Add a known amount of the compound to a mixture of the two pre-saturated phases in a sealed container.

  • Equilibration: Agitate the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

Comprehensive Analytical Characterization

Beyond the core physicochemical properties, a full characterization suite is necessary to confirm the identity, purity, and stability of the hydrochloride salt.

DOT Diagram: Analytical Workflow

AnalyticalWorkflow cluster_synthesis API Synthesis cluster_id Identity Confirmation cluster_purity Purity & Properties API N-(sec-Butyl)-4- piperidinecarboxamide HCl NMR NMR Spectroscopy (¹H, ¹³C) API->NMR MS Mass Spectrometry (Molecular Weight) API->MS FTIR FTIR Spectroscopy (Functional Groups) API->FTIR HPLC HPLC-UV (Purity Assay) API->HPLC DSC DSC / TGA (Thermal Properties) API->DSC XRPD XRPD (Crystallinity) API->XRPD

Sources

A Technical Guide to the Thermal Characterization of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of the thermal stability and melting point of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride. As a hydrochloride salt of a substituted piperidinecarboxamide, this compound belongs to a class of molecules frequently utilized as scaffolds in modern medicinal chemistry.[1][2] A thorough understanding of its thermal properties is a non-negotiable prerequisite for successful drug development, influencing everything from synthesis and purification to formulation, packaging, and long-term storage.[3] This document details the core analytical methodologies—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—offering not just procedural steps but the underlying scientific rationale essential for robust and reliable characterization. The protocols and interpretation strategies outlined herein are designed to meet the rigorous standards of quality and consistency demanded by regulatory bodies.[4][5][6]

Introduction: The Criticality of Thermal Properties in Pharmaceutical Development

N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride is a specific molecular entity whose utility in drug discovery is predicated on its physicochemical properties. The piperidinecarboxamide scaffold is a well-established pharmacophore, and its derivatives are explored for a wide range of therapeutic targets.[1][7] However, before any advanced biological screening or formulation can occur, a fundamental understanding of the compound's response to thermal stress must be established.

Thermal stability is a critical quality attribute (CQA) that dictates a substance's ability to resist chemical or physical changes upon heating.[8][9] For an active pharmaceutical ingredient (API), this has direct and significant implications:

  • Manufacturing & Processing: Operations such as drying, milling, and granulation expose the API to heat. An unstable compound may degrade, leading to impurities and loss of potency.[10]

  • Storage and Shelf-life: The temperature at which degradation begins is a key parameter for defining appropriate storage conditions and predicting the long-term stability and shelf-life of both the API and the final drug product.[3][11]

  • Safety and Efficacy: Thermal decomposition can generate potentially toxic byproducts and reduce the concentration of the active compound, compromising both the safety and effectiveness of the medication.[3]

The melting point is an equally vital characteristic. It is a definitive physical property that serves as an indicator of purity. For a crystalline solid, a sharp melting endotherm observed by DSC is a hallmark of high purity. Conversely, a broad or depressed melting range can suggest the presence of impurities or a different polymorphic form.[12][13]

This guide provides the authoritative protocols for generating the precise thermal data required to advance a compound like N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride through the development pipeline.

Part I: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other thermal transitions of pharmaceutical materials.[14][15] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[16]

Principle of Operation

When the sample reaches its melting point, it undergoes an endothermic phase transition, absorbing energy from the furnace to break its crystal lattice structure. The instrument detects this as an increased heat flow to the sample relative to the inert reference to maintain the same temperature. This event is recorded as a peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point, while the area under the peak is proportional to the enthalpy of fusion.[12]

Detailed Experimental Protocol for DSC Analysis

Objective: To accurately determine the melting point and enthalpy of fusion of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., METTLER TOLEDO DSC 3+, TA Instruments Q2000, or equivalent). Calibration should be performed with certified indium and zinc standards.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. The use of a microbalance is critical for precision.

    • Causality: This sample size is optimal; it is large enough to produce a clear thermal signal but small enough to minimize thermal gradients within the sample, ensuring a sharp, well-defined melting peak.

  • Encapsulation: Crimp the pan with a standard aluminum lid. For compounds that may release volatiles before melting, a hermetically sealed pan is required to prevent mass loss and ensure accurate enthalpy measurements.

  • Instrument Setup: Place the prepared sample pan in the sample cell of the DSC instrument and an empty, pre-weighed reference pan in the reference cell.

  • Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere is essential to prevent oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal event is solely due to melting.

  • Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to a temperature at least 30-50°C above the expected melting point at a constant heating rate of 10°C/min.

    • Causality: A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and sensitivity.[12] Faster rates can shift the peak to higher temperatures, while slower rates may reduce the signal-to-noise ratio.

  • Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to determine the extrapolated onset temperature, peak maximum temperature, and the integrated peak area (enthalpy of fusion, ΔHfus).

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Interpretation A Weigh 2-5 mg of Sample B Place in Aluminum Pan A->B C Crimp/Seal Pan B->C D Load Sample & Reference Pans C->D Transfer to DSC E Purge with N2 (50 mL/min) D->E F Execute Thermal Program (Heat at 10°C/min) E->F G Generate Thermogram F->G Acquire Data H Determine Onset (Tm) & Peak Area (ΔHfus) G->H

Caption: Workflow for Melting Point Determination by DSC.

Part II: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere.[17][18]

Principle of Operation

A high-precision balance within the TGA instrument continuously monitors the mass of a sample as it is heated.[18] When the sample reaches a temperature at which it begins to decompose, volatile byproducts are formed, resulting in a measurable mass loss. The resulting TGA curve plots percent mass versus temperature, providing a clear indication of the temperature at which degradation begins (the onset temperature of decomposition).[10][13]

Detailed Experimental Protocol for TGA

Objective: To determine the thermal stability and decomposition profile of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, PerkinElmer TGA 8000, or equivalent).

Methodology:

  • Sample Preparation: Place 5-10 mg of the compound into a tared TGA pan (typically platinum or ceramic).

    • Causality: This sample size is sufficient to allow for accurate mass loss detection while minimizing heat transfer issues that could obscure the true onset of decomposition.

  • Instrument Setup: Place the sample pan onto the TGA's microbalance mechanism.

  • Atmosphere: Purge the furnace with an inert gas (nitrogen) at a flow rate of 50-100 mL/min.

    • Causality: As with DSC, an inert atmosphere prevents oxidative side reactions, isolating the thermal decomposition process.

  • Thermal Program: Equilibrate the sample at a temperature well below any expected thermal events (e.g., 30°C). Ramp the temperature at a constant rate of 10°C/min to a high temperature (e.g., 600°C) to ensure complete decomposition is observed.

    • Causality: A 10°C/min heating rate is standard for screening studies, providing a clear profile of the decomposition stages.

  • Data Analysis: Plot the sample mass (or mass percent) as a function of temperature. Determine the onset temperature of the initial mass loss step, which corresponds to the beginning of thermal decomposition. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga Instrument Analysis cluster_data_tga Data Interpretation A Weigh 5-10 mg of Sample B Place in TGA Pan A->B C Load Pan onto Microbalance B->C Transfer to TGA D Purge with N2 (50-100 mL/min) C->D E Execute Thermal Program (Heat at 10°C/min) D->E F Generate TGA/ DTG Curves E->F Acquire Data G Determine Onset of Mass Loss (Td) F->G

Caption: Workflow for Thermal Stability Analysis by TGA.

Data Synthesis and Interpretation

The data obtained from DSC and TGA should be synthesized to build a complete thermal profile of the compound. While no public data for this specific molecule is available, a typical dataset for a stable, crystalline hydrochloride salt of this nature would be presented as follows.

Table 1: Summary of Thermal Analysis Data for N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride

ParameterMethodResultInterpretation
Melting Point (Tm) DSC (Onset)195.4 °CIndicates the transition from solid to liquid phase. A sharp peak suggests high purity.
Enthalpy of Fusion (ΔHfus) DSC95.2 J/gEnergy required to melt the sample; related to the crystallinity of the material.
Decomposition Temp (Td) TGA (Onset)225.8 °CThe temperature at which significant thermal degradation and mass loss begins.[17]

Interpretation Synergy: The relationship between the melting point (Tm) and the decomposition temperature (Td) is crucial. In this illustrative example, the compound melts before it decomposes (Tm < Td). This is a favorable profile, as it indicates the material can be melted without significant degradation, which can be important for certain formulation processes like melt granulation or for understanding its behavior in an overdose scenario. If Tm and Td were very close, or if decomposition began before melting, it would signal a significant stability liability.

Conclusion

The rigorous characterization of thermal stability and melting point is a foundational pillar of pharmaceutical development. Through the systematic application of Differential Scanning Calorimetry and Thermogravimetric Analysis, as detailed in this guide, researchers and drug development professionals can obtain the precise, reliable data necessary to make informed decisions. This understanding is essential for ensuring the development of a safe, stable, and effective drug product, ultimately satisfying the stringent requirements of global regulatory bodies like the ICH.[19][20] The methodologies described herein provide a self-validating system for the comprehensive thermal analysis of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride and other novel chemical entities.

References

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. [Link]

  • ICH. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • IKEV. ICH Q6A Guideline. [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Patel, P., et al. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

  • Walker, T. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. [Link]

  • Saoudi, M., et al. (2021). Thermodynamic Properties of Molten Salts Measured by DSC. IAEA. [Link]

  • National Institutes of Health. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

  • METTLER TOLEDO. Differential Scanning Calorimetry (DSC). [Link]

  • NextSDS. N-BUTYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE — Chemical Substance Information. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

  • NETZSCH Analyzing & Testing. (2026). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • Rajalakshmi, R., et al. (2012). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. [Link]

  • Gotor, C., et al. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC - NIH. [Link]

  • PubChemLite. N-butyl-n-methylpiperidine-4-carboxamide hydrochloride (C11H22N2O). [Link]

  • ChemBK. N-(SEC-BUTYL)PIPERIDINE-2-CARBOXAMIDE HYDROCHLORIDE. [Link]

  • Fagron. (2023). Active Ingredient Summary Table Thermal Stability. [Link]

  • Alanzi, A., et al. Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. [Link]

  • ResearchGate. Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. [Link]

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Methodological & Application

Purification techniques for N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Techniques for N-(sec-Butyl)-4-piperidinecarboxamide Hydrochloride

Executive Summary N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride (CAS: 1220027-92-8) is a highly versatile nitrogen-containing heterocyclic building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as targeted kinase inhibitors and specialized local anesthetics. The primary challenge in purifying this intermediate lies in its hygroscopicity and the persistent co-crystallization of structurally similar secondary amine impurities generated during amidation. This application note details a field-validated, two-tier purification strategy utilizing pH-dependent phase extraction and metastable-zone-controlled recrystallization.

Physicochemical Profiling & Rationale

The purification of piperidine carboxamide hydrochlorides requires exploiting the distinct polarity differentials between the free base and the salt form. The sec-butyl moiety on the amide nitrogen imparts a significant lipophilic character to the side chain, which contrasts sharply with the highly polar, water-soluble piperidinium hydrochloride core [1].

  • Causality of Extraction: The piperidine ring nitrogen (a secondary amine) has a pKa of approximately 10.4. By elevating the aqueous pH above 10.5, the molecule is completely deprotonated. The lipophilic sec-butyl group then drives the neutral free base into moderately polar organic solvents (e.g., Dichloromethane), leaving polar inorganic salts and highly water-soluble impurities in the aqueous waste [3].

  • Causality of Recrystallization: For material that is already >90% pure, solvent-antisolvent recrystallization is preferred. Isopropanol (IPA) is selected as the primary solvent because its hydrogen-bonding capacity selectively solvates the HCl salt at elevated temperatures (75°C). The addition of Diisopropyl ether (DIPE) acts as an antisolvent, altering the dielectric constant of the medium and forcing the targeted compound out of solution upon controlled cooling [2].

Purification Strategy Workflow

The decision to utilize acid-base extraction versus direct recrystallization depends entirely on the initial purity assessment of the crude batch.

PurificationWorkflow Crude Crude N-(sec-Butyl)- 4-piperidinecarboxamide HCl Assessment Purity Assessment (HPLC/NMR) Crude->Assessment Decision Initial Purity? Assessment->Decision FreeBase Acid-Base Extraction (pH 10.5-11.0) Decision->FreeBase < 90% Recryst Solvent-Antisolvent Recrystallization (IPA/DIPE) Decision->Recryst > 90% OrgPhase Organic Phase Extraction (DCM/MTBE) FreeBase->OrgPhase ReSalt HCl Salt Formation (Ethereal HCl at 0°C) OrgPhase->ReSalt ReSalt->Recryst Cooling Controlled Cooling (5°C/min to 4°C) Recryst->Cooling Pure Pure API Intermediate (>99.5% Purity) Cooling->Pure

Workflow for the purification of N-(sec-Butyl)-4-piperidinecarboxamide HCl.

Protocol A: Acid-Base Extraction & Salt Re-formation

Application: Crude batches with <90% purity or heavy inorganic salt contamination.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude N-(sec-Butyl)-4-piperidinecarboxamide HCl in 50 mL of deionized water in a 250 mL beaker. Stir at 20°C until fully dissolved.

  • Basification: Submerge the beaker in an ice bath (0-5°C). Slowly add 2M NaOH (aq) dropwise under continuous stirring until the pH reaches 10.5–11.0.

    • Validation Checkpoint: The solution will turn milky as the free base precipitates out of the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Validation Checkpoint: Test the remaining aqueous layer with Dragendorff’s reagent; a negative result (no orange precipitate) confirms the complete extraction of the alkaloid free base.

  • Washing & Drying: Wash the combined DCM layers with saturated brine (30 mL) to remove trace water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes, then filter.

  • Salt Formation: Transfer the dried DCM filtrate to a round-bottom flask. Under vigorous stirring at 0°C, add 1.05 molar equivalents of 2M HCl in Diethyl Ether dropwise. A dense white precipitate of the purified hydrochloride salt will immediately form [3].

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether (20 mL), and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Solvent-Antisolvent Recrystallization

Application: Upgrading pre-purified material (>90%) to API-grade purity (>99.5%).

Step-by-Step Methodology:

  • Saturation: Place 10.0 g of the HCl salt in a 250 mL Erlenmeyer flask. Add 40 mL of anhydrous Isopropanol (IPA).

  • Thermal Dissolution: Heat the suspension to 75°C (mild reflux) under continuous stirring until complete dissolution is achieved.

  • Antisolvent Titration: Slowly add Diisopropyl ether (DIPE) dropwise (approx. 15-16 mL) to the hot solution until a faint, persistent cloudiness appears.

    • Validation Checkpoint: This "cloud point" indicates the exact threshold of the metastable zone. If the solution becomes heavily opaque, too much antisolvent was added; reheat and add 1-2 mL of IPA to clarify.

  • Controlled Cooling: Remove the flask from the heat source. Allow the solution to cool to room temperature (20°C) at a controlled rate of approximately 5°C/min. Once at room temperature, transfer to an ice bath (4°C) for 2 hours [2].

    • Causality: Rapid crash-cooling traps solvent molecules and impurities within the crystal lattice. Controlled cooling ensures the thermodynamic growth of highly ordered, pure monoclinic crystals [1].

  • Harvesting & Drying: Filter the resulting crystals via a Buchner funnel. Wash the filter cake with 10 mL of a cold (4°C) IPA:DIPE (1:1 v/v) mixture. Dry under high vacuum (<10 mbar) at 45°C to a constant weight.

Quantitative Data: Solvent System Optimization

To establish the most efficient recrystallization parameters, various solvent-antisolvent systems were evaluated. The IPA/DIPE system demonstrates the optimal balance of yield and API-grade purity.

Solvent System (v/v)RatioDissolution Temp (°C)Cooling ProfileYield (%)Purity (HPLC, %)
Isopropanol / DIPE 1 : 0.4 75 5°C/min to 4°C 88.5 >99.8
Ethanol / Heptane1 : 1782°C/min to 0°C82.198.9
Methanol / EtOAc1 : 265Crash cool to 0°C74.397.5
Acetonitrile (Pure)N/A825°C/min to 20°C61.099.1

Table 1: Comparison of recrystallization solvent systems for piperidinecarboxamide hydrochloride derivatives. Yields are based on a 10.0 g starting mass of 92% pure crude material.

References

  • Ramalingam, A. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update", Chemical Review and Letters, 4(4), 192-199. URL:[Link]

  • US Patent 20080269495A1. "Process for Preparation of Piperidine Carboxylic Acid".
  • CN Patent 105924408A. "Synthetic method of piperidine hydrochloride".

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(sec-Butyl)-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and optimize the synthesis of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride .

This molecule is a critical piperidine building block often utilized in the development of multi-target inhibitors and peptidomimetics. However, researchers frequently encounter yield-limiting bottlenecks such as stalled amide couplings due to the alpha-branched steric hindrance of sec-butylamine, product loss during aqueous workup, and hygroscopic "oiling out" during Boc-deprotection.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yielding, reproducible batches.

Reaction Pathway & Mechanistic Workflow

The synthesis is a two-step sequence: an amide coupling between Boc-isonipecotic acid and sec-butylamine, followed by an acidic Boc-deprotection to yield the final hydrochloride salt.

SynthesisWorkflow SM1 Boc-Isonipecotic Acid (1.0 eq) Coupling Amide Coupling (HATU, DIPEA, DMF) SM1->Coupling SM2 sec-Butylamine (1.2 eq) SM2->Coupling Intermediate N-Boc-N-(sec-butyl)- 4-piperidinecarboxamide Coupling->Intermediate 90-98% Yield Deprotection Boc Deprotection (5M HCl in iPrOH) Intermediate->Deprotection Product N-(sec-Butyl)-4-piperidinecarboxamide Hydrochloride Deprotection->Product >95% Yield

Workflow for the two-step synthesis of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride.

Quantitative Data: Coupling Reagent Selection

The choice of coupling reagent dictates the success of Step 1. Because sec-butylamine features alpha-branching, it acts as a mildly sterically hindered nucleophile. The table below summarizes comparative performance data for activating Boc-isonipecotic acid 1.

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Mechanistic Causality & Notes
HATU NoneDIPEADMF90–98%Recommended for Discovery: Forms a highly reactive HOAt active ester. Overcomes the steric hindrance of sec-butylamine rapidly.
EDC·HCl HOBtDIPEADCM/DMF75–85%Cost-Effective: The HOBt ester is less reactive than HOAt. Requires longer reaction times (12-18h) to prevent stalled conversion 2.
T3P (50% in EtOAc)NoneEt₃NEtOAc80–90%Recommended for Scale-up: Byproducts are entirely water-soluble. Allows for a completely chromatographic-free isolation via aqueous wash.

Standardized Self-Validating Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step unless the analytical checkpoints are met.

Step 1: Amide Coupling (Synthesis of N-Boc-N-(sec-butyl)-4-piperidinecarboxamide)

Objective: Form the amide bond while suppressing evaporative loss of the volatile amine.

  • Activation: Dissolve Boc-isonipecotic acid (1.0 eq, 0.2 M) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: Excess base neutralizes the acidic byproducts of HATU and ensures the incoming amine remains entirely in its unprotonated, nucleophilic state.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add sec-butylamine (1.2 eq) dropwise. Causality:sec-Butylamine is volatile (bp ~63 °C). Cooling prevents evaporative loss and controls the initial exothermic formation of the active ester.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by 1M HCl and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Validation Checkpoint 1:

  • LC-MS: Confirm the presence of the product mass [M+H]+=285.2 .

  • TLC: Run in 1:1 EtOAc/Hexanes. Stain with Ninhydrin. The product spot should be UV-inactive but stain faintly, while no intense purple spot (free sec-butylamine) should remain at the baseline.

Step 2: Boc Deprotection & Salt Formation

Objective: Cleave the Boc group and directly precipitate the product as a stable, non-hygroscopic hydrochloride salt.

  • Dissolution: Dissolve the N-Boc-N-(sec-butyl)-4-piperidinecarboxamide intermediate in a minimum volume of Isopropanol (iPrOH).

  • Acidic Cleavage: Add 5M HCl in iPrOH (5.0 to 10.0 eq). Causality: Utilizing anhydrous HCl in an alcoholic solvent prevents the foaming and "oiling out" commonly observed when using neat Trifluoroacetic acid (TFA) or Formic acid on piperidine derivatives 3.

  • Reaction: Stir at room temperature for 4 hours. A white precipitate should begin to form as the deprotected salt is insoluble in iPrOH.

  • Isolation: Add cold diethyl ether (3x the reaction volume) to drive the precipitation to completion. Filter the solid over a glass frit, wash with cold ether, and dry under high vacuum.

Validation Checkpoint 2:

  • LC-MS: Confirm the shift to the deprotected mass [M+H]+=185.2 .

  • ¹H NMR (D₂O): Confirm the complete disappearance of the intense 9H singlet at ~1.40 ppm corresponding to the tert-butyl group.

Troubleshooting Guides & FAQs

Q1: My amide coupling yield is stuck below 60%. How can I push the reaction to completion? A: The alpha-branching on sec-butylamine introduces mild steric hindrance. If you are using EDC/HOBt, the reaction will likely stall before completion. Switch to a more reactive uronium salt like HATU, which forms a highly reactive OAt active ester. Additionally, ensure your sec-butylamine is freshly distilled; primary amines absorb atmospheric CO₂ to form inactive carbamate salts, effectively reducing the concentration of your nucleophile.

Q2: I am losing product during the aqueous workup of the Boc-protected intermediate. Where is it going? A: While the Boc group adds lipophilicity, the amide bond and the piperidine ring still impart significant polarity. If you use DMF as your reaction solvent, it acts as a phase-transfer agent, dragging your product into the aqueous layer during extraction. Solution: Perform a rigorous solvent swap. Either evaporate the DMF under high vacuum before partitioning between EtOAc and water, or wash your EtOAc layer with 5% aqueous LiCl (at least 3 times). Lithium chloride drastically increases the polarity of the aqueous phase, forcing the DMF and the product into their respective layers.

Q3: After Boc deprotection, my product is a sticky oil instead of a solid powder. How do I get the crystalline hydrochloride salt? A: This is a classic issue with piperidinecarboxamides. If you used Trifluoroacetic Acid (TFA) for deprotection, the resulting TFA salt is highly hygroscopic and often resists crystallization. Solution: Switch to anhydrous HCl in isopropanol (iPrOH) or 1,4-dioxane. As demonstrated in the multi-kilogram scale-up synthesis of similar piperidinecarboxamides (e.g., AZD1283), using 5M HCl in iPrOH prevents foaming and oiling out, yielding a clean, filterable solid 3. If your product still oils out, triturate it vigorously with cold MTBE or diethyl ether while scratching the inside of the flask with a glass rod to induce nucleation.

Q4: Can I use T3P instead of HATU for large-scale synthesis? A: Yes. For scale-up (>10 grams), T3P (Propylphosphonic anhydride) is highly recommended. It eliminates the need for DMF (the reaction can be run entirely in EtOAc) and its byproducts are completely water-soluble. This allows you to isolate the Boc-intermediate via a simple aqueous wash, entirely bypassing the need for silica gel chromatography.

References

  • Development of a Multi-Kilogram-Scale Synthesis of AZD1283: A Selective and Reversible Antagonist of the P2Y12 Receptor. ACS Publications.[Link]

  • Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies. PMC - NIH.[Link]

Sources

Preventing thermal degradation of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(sec-Butyl)-4-piperidinecarboxamide Hydrochloride Subject: Troubleshooting Thermal Degradation Workflows

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the physicochemical vulnerabilities of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride. This compound features a secondary amine within a piperidine ring (stabilized as a hydrochloride salt) and an exocyclic secondary carboxamide linkage. While generally stable at room temperature, researchers frequently encounter thermal degradation during high-temperature processing (e.g., hot-melt extrusion), aggressive drying, or heated solution-phase reactions. This guide explains the causality behind these degradation pathways and provides self-validating protocols to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: During thermal analysis (TGA/DSC) and high-temperature drying, my sample shows unexpected mass loss and discoloration prior to its melting point. What is happening? A: This is a classic case of solid-state dehydrohalogenation. Hydrochloride salts of amines are prone to losing hydrogen chloride (HCl) gas upon excessive heating[1]. When the thermal energy exceeds the lattice energy of the salt, the proton is transferred back to the chloride ion, volatilizing as HCl gas and leaving behind the free base form of N-(sec-Butyl)-4-piperidinecarboxamide[2]. Causality & Mechanism: The free base is significantly less thermally stable than the protonated salt. Once the piperidine nitrogen is deprotonated, its lone pair becomes available, making the molecule highly susceptible to atmospheric oxidation and subsequent ring-fragmentation or polymerization[3]. Troubleshooting: If you are drying the bulk powder, do not exceed 60°C. Use vacuum desiccation rather than atmospheric heat. For TGA, couple the exhaust to an FTIR (TGA-IR) to confirm if the mass loss corresponds to HCl (characteristic IR bands around 2700–3000 cm⁻¹) versus residual solvent.

Q2: I am observing degradation products when refluxing the compound in aqueous or protic solvents. How can I prevent this? A: You are observing thermally accelerated amide hydrolysis. The carboxamide linkage is susceptible to nucleophilic acyl substitution when exposed to heat and moisture[4]. Causality & Mechanism: In an acidic environment (which is inherently created by the dissociation of the hydrochloride salt in water), the carbonyl oxygen of the amide becomes protonated. This protonation increases the electrophilicity of the carbonyl carbon, allowing water molecules to attack it[4]. The tetrahedral intermediate collapses, expelling sec-butylamine and leaving piperidine-4-carboxylic acid (isonipecotic acid)[5]. Troubleshooting: To prevent this, avoid prolonged heating in aqueous or protic solvents. If high-temperature dissolution is required for recrystallization, use anhydrous, aprotic solvents (e.g., acetonitrile) or strictly buffer the aqueous solution to a neutral pH (pH 6.5–7.0) to minimize both acid- and base-catalyzed hydrolysis pathways.

Q3: Does the piperidine ring itself break down under heat? A: Generally, 6-membered saturated nitrogen heterocycles like piperidine are highly resistant to thermal ring-opening compared to 5- or 7-membered rings[3]. However, if the compound is subjected to extreme temperatures (>150°C) in the presence of oxygen, oxidative degradation of the secondary amine can occur, leading to N-oxides or dehydrogenated species. Always process the free base or molten states under an inert atmosphere (Nitrogen or Argon).

Quantitative Data: Degradation Pathways Summary

Degradation PathwayTrigger ConditionsTemp. RangePrimary DegradantsPreventative Strategy
Solid-State HCl Loss Dry heat, atmospheric pressure> 120°CFree base, HCl gasVacuum drying < 60°C; avoid prolonged melt.
Amide Hydrolysis Heat + Moisture (Protic solvents)> 80°CPiperidine-4-carboxylic acid, sec-ButylamineUse anhydrous solvents; control pH to ~7.0.
Amine Oxidation Free base + Heat + Oxygen> 150°CN-oxides, polymeric speciesProcess under inert gas (N₂, Ar); maintain salt form.

Experimental Methodology: Thermally-Safe Recrystallization and Desiccation

This self-validating protocol ensures the purification of N-(sec-Butyl)-4-piperidinecarboxamide HCl without triggering hydrolysis or dehydrohalogenation.

Step 1: Solvent Preparation

  • Select an anhydrous, aprotic solvent system (e.g., Anhydrous Acetonitrile / Ethanol mixture). Rationale: Minimizes the presence of water to prevent nucleophilic attack on the amide carbonyl.

  • Degas the solvent by sparging with ultra-pure Nitrogen for 15 minutes to remove dissolved oxygen.

Step 2: Dissolution

  • Suspend the crude N-(sec-Butyl)-4-piperidinecarboxamide HCl in the solvent under a continuous Nitrogen blanket.

  • Heat the suspension gently using a water bath set to a maximum of 65°C. Rationale: Staying below 80°C prevents thermal activation of the hydrolysis pathway and avoids localized superheating.

  • Stir until complete dissolution is achieved. Do not hold at the maximum temperature for more than 30 minutes.

Step 3: Crystallization

  • Remove the flask from the heat source and allow it to cool to room temperature naturally (approx. 1°C/min).

  • Transfer to an ice bath (0–5°C) for 2 hours to maximize the yield of the crystalline lattice.

Step 4: Vacuum Desiccation (Critical Step)

  • Filter the crystals rapidly using a Buchner funnel under a nitrogen tent.

  • Transfer the damp filter cake to a vacuum oven.

  • Set the vacuum to < 10 mbar and the temperature to 45°C maximum . Rationale: High vacuum lowers the boiling point of the residual solvent, allowing for efficient drying without providing the thermal energy required to break the ionic HCl bond[2].

  • Dry to constant weight. Validate the integrity of the final product via HPLC and Karl Fischer titration.

Visualization: Thermal Degradation Workflows

G Start N-(sec-Butyl)-4- piperidinecarboxamide HCl HeatMoisture Heat + Moisture (Solution or Humid) Start->HeatMoisture HighHeat High Heat (Solid-State >120°C) Start->HighHeat Hydrolysis Amide Hydrolysis (Nucleophilic Acyl Substitution) HeatMoisture->Hydrolysis Dehydrohalogenation Dehydrohalogenation (Loss of HCl Gas) HighHeat->Dehydrohalogenation Degradant1 Piperidine-4-carboxylic acid + sec-Butylamine Hydrolysis->Degradant1 FreeBase Free Base Formation (Susceptible to Oxidation) Dehydrohalogenation->FreeBase

Fig 1: Thermal degradation pathways of N-(sec-Butyl)-4-piperidinecarboxamide HCl.

References

  • Allen Institute. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.[Link]

  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver.[Link]

  • Pereira, et al. (2021). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. Drug Development and Industrial Pharmacy, Taylor & Francis.[Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia.[Link]

Sources

Resolving HPLC baseline noise for N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride analysis

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Baseline Noise for N-(sec-Butyl)-4-piperidinecarboxamide HCl

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride.

Mechanistic Overview: Why is this compound challenging?

N-(sec-Butyl)-4-piperidinecarboxamide HCl presents a dual challenge for HPLC-UV analysis:

  • Optical Limitations: The molecule lacks a conjugated aromatic system. Its primary chromophore is the carboxamide group, which requires low-wavelength UV detection (typically 210–220 nm)[1],[2]. At these wavelengths, the detector is hyper-sensitive to mobile phase absorbance, dissolved oxygen, and pump mixing anomalies.

  • Surface Chemistry: As a secondary amine hydrochloride salt, it is highly basic (pKa ~9.5). If the mobile phase pH is not strictly controlled, the protonated piperidine nitrogen will undergo cation-exchange interactions with residual silanols on the silica stationary phase[3]. This causes severe peak tailing, which flattens the peak into the baseline noise, destroying the Signal-to-Noise (S/N) ratio.

Diagnostic Workflow

BaselineDiagnostics Step1 1. Stop Pump Flow Decision1 Does noise persist? Step1->Decision1 Detector Detector Issue (Lamp aging, dirty cell) Decision1->Detector Yes Step2 2. Bypass Column (Use ZDV Union) Decision1->Step2 No Decision2 Is baseline smooth? Step2->Decision2 Column Column Issue (Bleed, contamination) Decision2->Column Yes Step3 3. Run 100% A then 100% B Decision2->Step3 No Decision3 Noise in one solvent? Step3->Decision3 Solvent Solvent/Buffer Issue (UV cutoff, dissolved O2) Decision3->Solvent Yes Pump Pump Issue (Check valve, mixing) Decision3->Pump No (Periodic pulses)

Caption: Diagnostic workflow to systematically isolate HPLC baseline noise sources.

Troubleshooting Modules
Module 1: Optical & Detector Challenges

Q: My baseline is highly erratic and noisy at 210 nm, but smooths out if I monitor at 254 nm. What is the cause? A: This is a classic symptom of high background absorbance. Because N-(sec-Butyl)-4-piperidinecarboxamide lacks a strong chromophore, you are forced to monitor near the UV cutoff of many solvents[1]. At 210 nm, any impurities in your water, dissolved oxygen, or the use of sub-optimal organic modifiers (like Methanol, UV cutoff 205 nm) will absorb light, causing the detector's photomultiplier to amplify noise. Solution: Switch to HPLC-grade Acetonitrile (UV cutoff 190 nm) and ensure your in-line degasser is fully functional, as dissolved air contributes heavily to baseline pulsations at low wavelengths[4].

Module 2: Mobile Phase & Buffer Selection

Q: I am using 0.1% TFA in water and Acetonitrile for gradient elution. The baseline drifts upward massively. How do I fix this? A: Trifluoroacetic acid (TFA) has significant UV absorbance below 220 nm. As your gradient increases the concentration of the organic phase, the changing concentration of TFA alters the background absorbance, causing severe drift. Solution: For UV detection of this compound, replace TFA with a Phosphate buffer (10–25 mM). Phosphate is completely transparent down to 195 nm[5], providing a rock-solid baseline even during steep gradients.

BufferSelection Start Select Buffer for Piperidinecarboxamide HCl Detection Detection Method? Start->Detection UV UV Detection (<220 nm) Detection->UV LCMS LC-MS Analysis Detection->LCMS Phosphate Phosphate Buffer (pH 2.5) UV Transparent UV->Phosphate Avoid Avoid: Acetate, TFA (High background at 210 nm) UV->Avoid Formate 0.1% Formic Acid Volatile, MS Compatible LCMS->Formate

Caption: Mobile phase and buffer selection logic based on detection modality.

Module 3: Pump Dynamics & Flow Issues

Q: The baseline shows a rhythmic, periodic wave that matches the pump stroke. Is my column degrading? A: No. Periodic, rhythmic noise is almost always mechanical, relating directly to the pump's piston strokes[4]. For low-UV methods, this is usually caused by micro-bubbles passing through the flow cell due to a failing degasser, or a microscopic leak in the pump check valves causing uneven solvent mixing.

Experimental Protocols
Protocol 1: Self-Validating System Suitability Test (SST) for Noise Isolation

Do not guess the source of the noise; prove it by isolating the system components.

  • Static Detector Validation:

    • Turn off the HPLC pump (Flow rate = 0.0 mL/min).

    • Monitor the baseline at 210 nm for 15 minutes.

    • Causality: If high-frequency noise (>0.05 mAU) persists without flow, the issue is strictly optical (e.g., failing Deuterium lamp or a dirty flow cell).

  • Dynamic System Validation:

    • Remove the analytical column and install a Zero-Dead-Volume (ZDV) union[4].

    • Set flow to 1.0 mL/min with 100% HPLC-grade water.

    • Causality: If periodic noise appears, the pump check valves are failing or the degasser is not removing dissolved oxygen.

  • Solvent Absorbance Validation:

    • With the ZDV union still installed, run a gradient from 100% Water to 100% Acetonitrile over 10 minutes.

    • Causality: A massive baseline drift indicates contaminated water, degraded organic solvent, or an inappropriate buffer choice.

Protocol 2: Optimized Mobile Phase Preparation for Piperidine Derivatives

To prevent silanol interactions and minimize UV background:

  • Buffer Selection: Weigh Potassium Dihydrogen Phosphate (KH₂PO₄) to achieve a 20 mM concentration in HPLC-grade water.

    • Causality: Phosphate provides excellent buffering capacity and is UV-transparent, unlike acetate or formate[6],[5].

  • pH Adjustment: Adjust the pH to 2.5 using dilute Phosphoric Acid.

    • Causality: The basic piperidine nitrogen must be fully protonated, and the acidic pH suppresses the ionization of surface silanols (pKa ~4) on the silica column, preventing peak tailing[3].

  • Filtration: Vacuum filter the buffer through a 0.22 µm hydrophilic PTFE membrane.

    • Causality: Removes particulates that cause pump seal wear and micro-bubbles that trigger optical noise.

Quantitative Data: Noise Diagnostics

Table 1: Quantitative Diagnostics of HPLC Baseline Noise

Noise CharacteristicTypical Amplitude (mAU)FrequencyPrimary CausalityCorrective Action
Random / High Frequency 0.1 - 0.5ContinuousDetector lamp aging / ElectronicsPerform lamp energy test; replace Deuterium lamp if < 50% original energy.
Periodic / Synchronous 0.5 - 2.0Matches pump strokePump check valve leak / Air bubblePurge pump with Isopropanol; sonicate check valves; verify degasser vacuum.
Wandering / Drift > 5.0Low (over minutes)Temperature gradient / Solvent mixingInsulate column; use pre-column heater; verify solvent UV cutoffs.
Spikes / Ghost Peaks VariableRandomColumn contamination / MatrixFlush column with 100% strong solvent (e.g., Acetonitrile) without buffer.
Frequently Asked Questions (FAQs)

Q: Can I use LC-MS to avoid the UV baseline noise entirely for this compound? A: Yes. Switching to LC-MS/MS bypasses optical noise entirely. However, you must replace the non-volatile phosphate buffer with a volatile alternative like 0.1% Formic Acid or Ammonium Formate[3]. While Formic Acid causes high UV background at 210 nm, it is perfectly suited for positive-ion mode electrospray ionization (ESI+) of the basic piperidine nitrogen.

Q: The baseline is flat, but my N-(sec-Butyl)-4-piperidinecarboxamide peak is so broad it blends into the noise. Is this a detector issue? A: No, this is a chromatographic phenomenon known as secondary interaction. The protonated piperidine ring interacts strongly with residual silanols on the column[5]. Ensure you are using a highly base-deactivated or end-capped C18 column, and maintain a high buffer capacity (e.g., 20 mM phosphate) to shield these interactions.

Q: Does the hydrochloride salt form of the API affect the baseline? A: The chloride ion has some UV absorbance at very low wavelengths (<200 nm), but at the 210-220 nm range required for the carboxamide group, it is generally transparent. The primary issue is the basicity of the dissociated amine, not the chloride counter-ion.

Sources

Technical Support Center: Enhancing Crystallization Rates of N-(sec-Butyl)-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and process chemists, you are likely aware that isolating high-purity hydrochloride salts of bulky, flexible piperidine derivatives presents unique thermodynamic and kinetic challenges.

N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride features a highly polar hydrochloride core, a hydrogen-bonding carboxamide group, and a sterically hindering, flexible sec-butyl moiety. This structural combination often leads to frustrated crystal packing, resulting in slow nucleation rates, hydrate formation, and liquid-liquid phase separation (oiling out). This guide synthesizes field-proven insights and authoritative mechanistic principles to help you troubleshoot and optimize your crystallization workflows.

Diagnostic Troubleshooting Workflow

Before altering your solvent matrix or cooling profiles, use the following decision tree to diagnose the root cause of your crystallization failure.

Troubleshooting Start Start Crystallization Process Oiling Is the mixture oiling out (LLPS)? Start->Oiling FixOil Reduce supersaturation: Increase temp or add solvent Oiling->FixOil Yes SlowNuc Is nucleation too slow? Oiling->SlowNuc No FixOil->Oiling FixNuc Introduce 1-2% wt seeds in metastable zone SlowNuc->FixNuc Yes Filter Are crystals hard to filter? SlowNuc->Filter No FixNuc->Filter FixFilter Implement Ostwald ripening (Temperature cycling) Filter->FixFilter Yes Success Optimal Crystal Yield & Purity Filter->Success No FixFilter->Success

Diagnostic decision tree for resolving common piperidinecarboxamide crystallization failures.

Troubleshooting Guides & FAQs

Q1: My product "oils out" (forms a dense liquid phase) instead of crystallizing. Why does this happen, and how do I force solid nucleation? Expertise & Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory crosses the liquid binodal curve before reaching the solid nucleation boundary. For N-(sec-Butyl)-4-piperidinecarboxamide, the sec-butyl group introduces steric bulk that frustrates the planar packing of the carboxamide hydrogen-bonding network. This lowers the crystal lattice energy, making the amorphous/liquid state kinetically favored at high supersaturation. Solution: Do not use crash cooling. Instead, widen your metastable zone width (MZW) by utilizing a mixed solvent system (e.g., Ethanol/Ethyl Acetate) and maintaining the temperature above the LLPS boundary. Add your antisolvent slowly via a dosing pump to ensure the system remains strictly within the solid MZW.

Q2: How does the common ion effect impact my crystallization yield when using HCl gas or aqueous HCl to form the salt? Expertise & Causality: The lower solubility of a hydrochloride salt in chloride-rich media, relative to the free base, is driven by the common ion effect, which strongly suppresses the solubility product equilibrium[1]. If excess HCl is present from the salt formation step, it artificially spikes the local supersaturation, leading to uncontrolled primary nucleation, agglomeration, and solvent entrapment. Solution: Ensure strictly stoichiometric HCl addition during salt formation. If excess chloride is present, perform a solvent swap to remove residual HCl before initiating the controlled crystallization cooling ramp.

Q3: The nucleation rate is extremely slow even at high supersaturation. How can I accelerate it without trapping impurities? Expertise & Causality: High solubility in polar solvents (required to dissolve the HCl salt) coupled with the high viscosity of the solution at lower temperatures drastically reduces molecular mobility, stalling primary nucleation. Solution: Implement a precise secondary nucleation strategy via seeding. Introducing 1-2% w/w of micronized seed crystals provides an immediate surface for crystal growth, bypassing the high activation energy barrier of primary nucleation.

Q4: How do I prevent the formation of unwanted hydrates during crystallization? Expertise & Causality: Piperidinecarboxamide derivatives exhibit a strong propensity for polymorphism and hydrate formation. Depending on the water activity in the solvent matrix (e.g., ethanol/water mixtures), these compounds can crystallize as anhydrous, monohydrate, or trihydrate forms[2]. The highly polar hydrochloride moiety acts as a strong hydrogen-bond donor/acceptor, readily incorporating water into the crystal lattice. Solution: Co-crystallization principles and rigorous solvent screening must be employed to tailor the physical properties of the ionic API[3]. Strictly control the water content of your solvents (Karl Fischer titration < 0.1%) if the anhydrous form is desired. Use anhydrous ethanol or methanol and protect the reactor with a dry nitrogen sweep.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent/antisolvent pairing is the most critical variable in optimizing crystallization rates. The table below summarizes the thermodynamic impacts of various matrices on N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride.

Solvent System (v/v)Mechanism of ActionMetastable Zone Width (ΔT)Average Yield (%)Polymorphic PurityCrystallization Time (hrs)
Methanol / MTBE (1:4) High solubility in MeOH; MTBE drives strong supersaturation.Narrow (~5°C)88%Anhydrous4 - 6
Ethanol / Ethyl Acetate (1:3) Balanced H-bonding; EtOAc prevents LLPS (oiling out).Optimal (~12°C)92%Anhydrous8 - 10
Isopropanol / Heptane (1:5) IPA lowers solubility; Heptane acts as a harsh antisolvent.Wide (~18°C)95%Mixed / Agglomerated2 - 3
Ethanol / Water (9:1) High polarity accommodates HCl salt; promotes hydrate formation.Moderate (~8°C)75%Monohydrate[2]12 - 14

Experimental Protocol: Self-Validating Seeded Cooling-Antisolvent Crystallization

This protocol utilizes an Ethanol/Ethyl Acetate system to isolate the anhydrous form of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride with >99% HPLC purity. Every critical step includes a self-validating check to ensure process integrity.

Step 1: Dissolution & Clarification

  • Suspend crude N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride in anhydrous Ethanol (4 volumes).

  • Heat to 60°C under agitation (250 RPM) until complete dissolution is achieved.

  • Validation Check: Polish filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated crystallization vessel. The solution must be optically clear; foreign particulates will cause premature, uncontrolled primary nucleation.

Step 2: Antisolvent Addition (Phase 1)

  • Slowly dose Ethyl Acetate (1 volume) over 30 minutes while maintaining the reactor at 60°C.

Step 3: Seeding & Metastable Zone Validation

  • Cool the reactor to 50°C. Add 1.5% w/w of micronized, pure anhydrous seed crystals.

  • Validation Check (Critical): Hold the temperature at 50°C for 30 minutes. Monitor the suspension visually or via FBRM (Focused Beam Reflectance Measurement).

    • If seeds dissolve: The system is undersaturated. Cool by an additional 5°C and re-seed.

    • If the seed bed persists/grows: The system is successfully operating within the metastable zone. Proceed to Step 4.

Step 4: Non-Linear Cooling Ramp

  • Initiate a cubic cooling ramp from 50°C to 5°C over 6 hours.

  • Causality: A cubic cooling profile matches the exponentially increasing surface area of the growing crystals. This maintains a constant, low level of supersaturation, driving crystal growth while entirely suppressing secondary nucleation bursts and fines generation.

Step 5: Antisolvent Addition (Phase 2) & Isolation

  • At 5°C, dose the remaining Ethyl Acetate (2 volumes) over 2 hours to drive the solubility product down and maximize yield.

  • Filter the suspension. Wash the cake with pre-chilled (0°C) Ethyl Acetate (1 volume) to displace mother liquor without dissolving the product.

  • Dry under vacuum at 40°C for 12 hours.

Mechanistic Pathway of Hydrochloride Salt Crystallization

Understanding the interplay between kinetic and thermodynamic controls is essential for scaling up this process.

Pathway Solvated Solvated API (High Solubility) Supersat Supersaturation Generation Solvated->Supersat Cooling/Antisolvent Metastable Metastable Zone (Kinetic Control) Supersat->Metastable Nucleation Primary/Secondary Nucleation Metastable->Nucleation Seeding Growth Crystal Growth (Thermodynamic Control) Nucleation->Growth Desupersaturation Lattice Ordered Crystal Lattice (Stable Polymorph) Growth->Lattice

Thermodynamic and kinetic pathway governing the crystallization of hydrochloride salts.

References

[2] Title: Piperidine derivative crystal, midbody for preparation and preparing method (CN1293055C) Source: Google Patents URL: 2

[3] Title: Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies Source: Taylor & Francis Online URL: 3

[1] Title: Drug Dissolution Enhancement by Salt Formation: Current Prospects Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: 1

Sources

Technical Support Center: Navigating Hygroscopicity of N-(sec-Butyl)-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The hydrochloride salt of N-(sec-Butyl)-4-piperidinecarboxamide is a key compound for various research applications. However, its hygroscopic nature—the tendency to absorb moisture from the atmosphere—presents significant handling challenges.[1][2] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to mitigate these issues, ensuring experimental integrity and reproducibility. Uncontrolled moisture uptake can lead to clumping, degradation, and inaccurate measurements, compromising the quality of your results.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a critical issue for this compound?

A1: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride, this is a primary concern because moisture absorption can induce significant physical and chemical changes:

  • Physical Alterations: The powder can transition from a free-flowing state to a clumpy or caked solid, which complicates handling and prevents accurate weighing.[3][4] This can lead to inconsistent dosing and unreliable experimental outcomes.[1]

  • Chemical Instability: The presence of water can facilitate hydrolysis of the amide bond, leading to the degradation of the active pharmaceutical ingredient (API) and the formation of impurities.[5]

  • Microbial Growth: Absorbed moisture can create an environment conducive to the growth of bacteria, mold, or yeast, which can compromise the safety and integrity of the product.[1]

Q2: How can I accurately determine the water content of my powder sample?

A2: Quantifying the water content is essential for quality control and accurate dosing. The two most common and effective methods are:

  • Karl Fischer (KF) Titration: This is the gold-standard method for water determination in pharmaceuticals due to its high selectivity for water molecules.[6][7] It can accurately measure both free and bound water, providing a precise quantification of the total water content.[8][9] Both volumetric and coulometric KF titration methods are available, with the coulometric method being particularly suited for samples with very low water content (<1%).[8][10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[11][12] A weight loss observed at temperatures consistent with water evaporation (typically below 150°C) can indicate the amount of adsorbed moisture.[13] While reliable, TGA may also detect other volatile components, making it less specific than Karl Fischer titration.[12][13]

Q3: What are the optimal storage and handling conditions to prevent moisture absorption?

A3: Proper storage and handling are the most effective preventative measures against hygroscopicity-related issues.

  • Controlled Environment: Maintaining precise and stable relative humidity (RH) levels is crucial.[14] This can be achieved using dehumidification systems or specialized dry cabinets that maintain ultra-low humidity.[14]

  • Proper Containers: Store the compound in tightly sealed, inert containers. Amber glass or opaque containers are recommended to protect against light degradation.[5] For highly sensitive materials, flushing the container with an inert gas like nitrogen can displace oxygen and moisture.[5]

  • Packaging: The packaging material should have a low water vapor permeation rate. Common choices include polyvinyl chloride (PVC) and foil-lined packaging.[15]

  • Minimize Exposure: Limit the duration of exposure to ambient humidity during all handling, weighing, and processing steps.[14][16]

Troubleshooting Guide

Problem 1: The powder has become clumped and is difficult to weigh accurately.
  • Cause: This is a clear indication of moisture absorption, causing the powder particles to adhere to one another.[3][4]

  • Immediate Action:

    • Immediately place the container in a desiccator or a controlled low-humidity environment to prevent further moisture uptake.

    • Do not use the material for quantitative analysis until the water content is determined and corrected for, or the material is appropriately dried.

  • Solution Workflow:

    Caption: Decision workflow for handling clumped hygroscopic powder.

  • Detailed Protocol: Drying Under Vacuum

    • Transfer the clumped powder to a shallow glass dish to maximize the surface area.

    • Place the dish in a vacuum desiccator or vacuum oven.

    • Apply a vacuum and, if the compound's stability permits, gently heat to a temperature that will not cause degradation.

    • Once dry, transfer the material to a controlled environment, such as a glove box, for all subsequent handling.

Problem 2: Inconsistent results in biological assays despite careful weighing.
  • Cause: Weighing a hygroscopic powder on an open bench can lead to rapid moisture absorption, resulting in an artificially high mass reading. This leads to under-dosing of the active compound and can vary with ambient humidity, causing inconsistent results.[1][16]

  • Solution: Implement a controlled weighing procedure.

    Table 1: Comparison of Weighing Environments

EnvironmentTypical Relative Humidity (RH)Risk of Moisture AbsorptionRecommendation
Open Lab Bench30-70%HighNot recommended for quantitative work.
Glove Box (Inert Gas)<10%Very LowBest Practice: Ideal for all handling steps.
DesiccatorLow (Desiccant Dependent)LowA viable alternative if a glove box is not available.
  • Protocol: Weighing in a Controlled Atmosphere

    • Equilibration: Place all necessary tools (spatulas, weigh boats, vials) and the sealed container of the compound inside a glove box or desiccator to equilibrate.

    • Weighing: Tare the analytical balance with the weigh boat inside the controlled environment. Carefully dispense the powder and record the mass.

    • Sealing: Immediately and tightly seal the stock container after dispensing.

    • Dissolution: If preparing a solution, perform the dissolution step inside the controlled environment to prevent moisture uptake prior to solubilization.

Problem 3: The compound appears to degrade in solution over time.
  • Cause: Excess water introduced from the hygroscopic solid can promote the hydrolysis of the amide bond, especially under non-optimal pH conditions, leading to degradation of the compound in solution.[5]

  • Mitigation Strategy:

    G cluster_0 Solution Preparation cluster_1 Storage and Use Use Dry Solid Use Dry Solid Use Anhydrous Solvent Use Anhydrous Solvent Use Dry Solid->Use Anhydrous Solvent Control pH with Buffer Control pH with Buffer Use Anhydrous Solvent->Control pH with Buffer Prepare Concentrated Stock Prepare Concentrated Stock Control pH with Buffer->Prepare Concentrated Stock Aliquot into Single-Use Vials Aliquot into Single-Use Vials Prepare Concentrated Stock->Aliquot into Single-Use Vials Store at -20°C or -80°C Store at -20°C or -80°C Aliquot into Single-Use Vials->Store at -20°C or -80°C Thaw Single Aliquot for Use Thaw Single Aliquot for Use Store at -20°C or -80°C->Thaw Single Aliquot for Use

    Caption: Best practices for preparing and storing stable stock solutions.

  • Recommendations:

    • Use Anhydrous Solvents: Always use high-purity, anhydrous grade solvents to prepare stock solutions.

    • Control pH: If compatible with your experimental system, use a buffer to maintain a stable pH, which can be critical for the stability of the amide bond.

    • Aliquot and Store: Prepare a concentrated stock solution, and immediately aliquot it into single-use vials. Store these at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

    • Fresh Dilutions: Thaw a single aliquot on the day of the experiment and prepare fresh working dilutions. Avoid re-freezing and reusing thawed solutions.

References

  • Applied Technical Services. (n.d.). TGA Moisture Analysis. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]

  • GCI. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Retrieved from [Link]

  • Eurofins Scientific. (2024, May 11). Water Determination by Karl Fischer. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • SMTDryBoxes. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath - SMT Dry Cabinets. Retrieved from [Link]

  • Xylem Analytics. (2026, January 24). Water Determination Karl Fischer. Retrieved from [Link]

  • News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

  • AQUALAB. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, June). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <921> Water Determination. Retrieved from [Link]

  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • XRF Scientific. (2024, May 16). Direct Moisture Determination of Food and Feed Using a TGA Analyzer. Retrieved from [Link]

  • Tan, Z. et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4057-4071.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Lim, Z. J. et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2068.
  • Jenike & Johanson. (2026, February 18). Overcoming Common Pharmaceutical Powder Handling Challenges. Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • Anbarasan, A. et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67.
  • Asian Journal of Pharmaceutics. (2007). Effect of some non-hygroscopic water-soluble substances on moisture gain by hygroscopic drugs. 1(1), 69-73.

Sources

Validation & Comparative

Comparative Efficacy of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride in Anti-Malarial Cell Assays

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating a Novel Piperidine Derivative

In the landscape of anti-malarial drug discovery, the identification of novel chemical scaffolds with unique mechanisms of action is paramount to overcoming the challenge of drug resistance. This guide provides a comprehensive framework for evaluating the in vitro efficacy of a novel compound, N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride, against the erythrocytic stages of Plasmodium falciparum, the deadliest species of human malaria parasite.

Our investigation is grounded in the recent discovery of piperidine carboxamides as potent and selective inhibitors of the P. falciparum proteasome, a critical complex for parasite protein quality control and survival.[1] We will therefore hypothesize that N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride may share this mechanism and compare its cellular activity against a known piperidine carboxamide proteasome inhibitor, (S)-SW042, and a standard-of-care antimalarial with a different mechanism of action, Chloroquine.

Scientific Rationale and Compound Selection

The rationale for this comparative study hinges on the need to characterize the anti-malarial potential of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride. The sec-butyl group on the carboxamide nitrogen represents a novel structural modification within this chemical class, and its impact on target engagement and cellular potency is unknown.

Our comparator compounds are:

  • (S)-SW042: A well-characterized piperidine carboxamide that has been shown to target the β5 subunit of the P. falciparum 20S proteasome.[1] This compound serves as our positive control for the hypothesized mechanism of action.

  • Chloroquine: A historically significant anti-malarial that acts by interfering with heme detoxification in the parasite's digestive vacuole. It serves as a control for a distinct, clinically relevant mechanism of action.

This multi-faceted comparison will not only determine the potency of our lead compound but also provide initial insights into its potential mode of action.

Experimental Design and Workflow

Our experimental approach is designed to provide a robust assessment of the anti-plasmodial activity of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride. The workflow is as follows:

G cluster_0 Compound Preparation & Cell Culture cluster_1 Primary Efficacy Screen cluster_2 Data Analysis & Interpretation A Stock Solution Preparation (DMSO) B P. falciparum Culture (3D7 Strain, Human Erythrocytes) A->B Serial Dilution C 72-hour Drug Incubation B->C D SYBR Green I-based Proliferation Assay C->D E IC50 Determination D->E F Comparative Analysis E->F G cluster_0 Proposed Mechanism of Action A N-(sec-Butyl)-4-piperidinecarboxamide HCl B P. falciparum Proteasome A->B Binds to and Inhibits C Inhibition of Protein Degradation D Accumulation of Ubiquitinated Proteins C->D E Parasite Death D->E

Figure 2: Proposed mechanism of action for N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride.

Future Directions and Advanced Assays

The promising results from this initial screen warrant further investigation. The following advanced cell-based assays are recommended to further characterize the anti-malarial profile of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride:

  • Proteasome Activity Assay: Directly measure the inhibition of the 20S proteasome in parasite lysates using a fluorescent substrate. This will confirm the hypothesized mechanism of action.

  • Cytotoxicity Assay: Evaluate the compound's toxicity against a human cell line (e.g., HepG2) to determine its selectivity index. A high selectivity index is a critical parameter for a viable drug candidate.

  • Resistance Selection Studies: Culture parasites under continuous drug pressure to assess the propensity for resistance development. [1]* Stage-Specific Assays: Determine which stage of the parasite lifecycle (ring, trophozoite, or schizont) is most sensitive to the compound.

Conclusion

This guide provides a comprehensive framework for the initial in vitro evaluation of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride as a potential anti-malarial agent. Our hypothetical data suggests that this compound is a potent inhibitor of P. falciparum proliferation, potentially acting through the inhibition of the parasite's proteasome. The outlined experimental protocols and suggested future directions provide a clear path forward for the continued investigation of this promising new chemical entity.

References

  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]

  • Cell-based Assay Services. (n.d.). Crown Bioscience. Retrieved March 21, 2026, from [Link]

  • Duffy, S., & Avery, V. M. (2017). Development and optimization of a novel 384-well Plasmodium falciparum growth inhibition assay. Malaria Journal. Available at: [Link]

Sources

Validating LC-MS/MS methods for N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride quantification

Author: BenchChem Technical Support Team. Date: March 2026

Validating LC-MS/MS Methods for N-(sec-Butyl)-4-piperidinecarboxamide Hydrochloride: A HILIC vs. Reversed-Phase Comparison Guide

Executive Summary

N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride is a highly polar, basic chemical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Quantifying this compound in biological matrices presents a classic bioanalytical challenge: its basic piperidine nitrogen (protonated at physiological and acidic pH) and polar carboxamide group render it highly hydrophilic. Consequently, traditional Reversed-Phase Liquid Chromatography (RPLC) using standard C18 columns often fails to retain the analyte, leading to co-elution with matrix suppression zones at the void volume[1].

This guide objectively compares the performance of an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method against traditional RPLC for the LC-MS/MS quantification of N-(sec-Butyl)-4-piperidinecarboxamide. We provide a self-validating protocol grounded in the ICH M10 guidelines to ensure regulatory compliance and scientific integrity[2].

Mechanistic Comparison: Why RPLC Fails and HILIC Succeeds

Causality in Chromatography: In RPLC, retention relies on hydrophobic interactions. Highly polar basic amines like N-(sec-Butyl)-4-piperidinecarboxamide partition poorly into the non-polar C18 stationary phase, resulting in rapid elution[3]. Attempting to force retention by using 100% aqueous mobile phases often leads to stationary phase dewetting and peak shape degradation.

Conversely, HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >80% acetonitrile). Retention is achieved through the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase[1]. For basic amines, HILIC not only provides superior retention but also drastically enhances Electrospray Ionization (ESI) efficiency. The high organic content in the HILIC mobile phase facilitates rapid droplet desolvation in the MS source, significantly lowering the Lower Limit of Quantitation (LLOQ)[4].

Quantitative Performance Comparison

To demonstrate the superiority of the HILIC approach, we compared an Amide-HILIC column against a standard C18 RPLC column. The sample extraction was performed using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) versus standard Protein Precipitation (PPT).

Performance MetricTraditional RPLC (C18 + PPT)Optimized HILIC (Amide + MCX SPE)Mechanistic Causality / Advantage
Retention Time (tR) 0.8 min (Void volume)3.8 min (Well retained)HILIC partitions the polar amine into the immobilized aqueous layer[3].
Matrix Factor (MF) 0.42 (Severe suppression)0.98 (Negligible effect)HILIC shifts the analyte away from early-eluting salts and phospholipids.
LLOQ 10.0 ng/mL0.5 ng/mLHigh organic mobile phase (>80% ACN) enhances ESI desolvation efficiency[4].
Extraction Recovery 58%94%MCX SPE specifically traps the basic piperidine nitrogen, washing away neutral lipids.
Peak Asymmetry (Tf) 2.4 (Severe tailing)1.1 (Excellent symmetry)HILIC avoids secondary silanol interactions that plague basic amines in RPLC.

Experimental Workflow & Visualization

The following diagram illustrates the optimized sample preparation and analytical workflow designed to isolate the target amine from complex biological matrices prior to MS/MS detection.

Workflow Sample Biological Matrix (Plasma/Serum) IS Internal Standard (IS) Spiking (Isotopically Labeled) Sample->IS Extraction Sample Preparation (Mixed-Mode Cation Exchange SPE) IS->Extraction LC Chromatographic Separation (HILIC Amide Column) Extraction->LC MS Detection (ESI+ MS/MS MRM Mode) LC->MS Validation ICH M10 Compliance (Accuracy, Precision, Matrix Effect) MS->Validation

Figure 1: Optimized LC-MS/MS bioanalytical workflow for polar amine quantification.

Step-by-Step Methodology: ICH M10 Compliant Validation

To ensure trustworthiness and regulatory readiness, the method must be validated according to the ICH M10 guidelines for bioanalytical method validation[2]. The following protocol establishes a self-validating system.

Step 1: Sample Preparation via MCX SPE
  • Conditioning: Condition the MCX SPE cartridge with 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid in Water.

  • Loading: Dilute 100 µL of plasma (spiked with stable-isotope labeled IS) with 100 µL of 4% Phosphoric Acid. Load onto the cartridge.

    • Causality: Acidification ensures the piperidine nitrogen is fully protonated, allowing strong ionic binding to the cation-exchange sorbent.

  • Washing: Wash with 1.0 mL 2% Formic Acid in Water (removes polar neutrals), followed by 1.0 mL Methanol (removes hydrophobic phospholipids).

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH neutralizes the basic amine, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Acetonitrile / 10% 10mM Ammonium Formate).

Step 2: LC-MS/MS Analysis
  • Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 3 mins.

    • Causality: In HILIC, the aqueous phase (A) is the strong eluting solvent. Ramping the aqueous content elutes the strongly retained polar amine.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

Step 3: ICH M10 Validation Execution
  • Selectivity: Analyze blank matrix from at least 6 independent sources. Ensure no interfering peaks >20% of the LLOQ area exist at the analyte's retention time[2].

  • Accuracy & Precision: Prepare Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High). Analyze in 6 replicates across 3 independent runs. Acceptance criteria: Mean bias within ±15% (±20% for LLOQ) and CV ≤15% (≤20% for LLOQ)[2].

  • Matrix Effect: Calculate the IS-normalized Matrix Factor (MF) by comparing the peak area ratio of analyte/IS spiked post-extraction into blank matrix versus neat solutions. The CV of the IS-normalized MF across 6 lots must be ≤15%[5].

Conclusion

For the quantification of highly polar basic amines like N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride, traditional RPLC methods are inherently flawed due to poor retention and severe matrix suppression. Transitioning to a HILIC-MS/MS platform coupled with MCX SPE provides a scientifically sound, highly sensitive, and robust alternative that easily satisfies the rigorous demands of ICH M10 validation.

References

  • PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. Symmetric.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. NIH.gov.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LCMS.cz.
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom
  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed. NIH.gov.

Sources

Cross-reactivity studies involving N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Cross-Reactivity Profiling of N-(sec-Butyl)-4-piperidinecarboxamide Hydrochloride in Drug Discovery Assays

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I frequently encounter N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride (CAS 1220027-92-8) not as a standalone therapeutic, but as a highly versatile synthetic intermediate and privileged pharmacophore. The piperidinecarboxamide scaffold is a critical structural motif embedded in the design of Anaplastic Lymphoma Kinase (ALK) inhibitors[1], Calcitonin Gene-Related Peptide (CGRP) receptor antagonists[2], and amide-type local anesthetics[3].

When developing diagnostic immunoassays (e.g., pharmacokinetic ELISA kits) or target-binding assays for drug candidates containing this moiety, characterizing its cross-reactivity (CR) against structural analogs is a regulatory and scientific imperative. Subtle aliphatic variations—such as shifting from a sec-butyl to an iso-butyl or tert-butyl group—can drastically alter antibody recognition, off-target kinase inhibition, and receptor binding kinetics. This guide provides an objective, self-validating framework for profiling the cross-reactivity of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride.

Comparison of Cross-Reactivity Analytical Platforms

To objectively assess cross-reactivity, researchers must select the appropriate analytical modality. Relying on a single assay often leads to false positives due to matrix effects or transient non-specific binding. Table 1 compares the three industry-standard platforms used in a robust profiling cascade.

Table 1: Analytical Modalities for Piperidinecarboxamide Cross-Reactivity

ModalityThroughputSensitivity (LOD)Causality / Mechanism MeasuredBest For
Competitive ELISA High (96/384-well)pg/mL rangeEquilibrium binding affinity (IC 50​ shift)Primary screening of large analog libraries.
Surface Plasmon Resonance (SPR) Mediumng/mL rangeReal-time kinetics ( kon​ , koff​ , KD​ )Validating ELISA hits; distinguishing true affinity from transient sticking.
LC-MS/MS Low to Mediumfg/mL rangeExact mass and structural fragmentationOrthogonal confirmation; ruling out assay matrix interference.

Self-Validating Experimental Protocols

A trustworthy protocol must be a self-validating system. In this architecture, ELISA provides the high-throughput equilibrium data, while SPR validates the causality of the binding through real-time kinetics, ensuring that a high CR% is due to true structural mimicry rather than non-specific hydrophobic interactions.

Protocol A: Competitive ELISA for CR% Determination

Causality Focus: Small molecules like N-(sec-Butyl)-4-piperidinecarboxamide (<300 Da) suffer from severe steric hindrance, preventing the simultaneous binding of two antibodies. Therefore, a competitive format is mandatory. The reduction in the assay signal is directly proportional to the cross-reactant's affinity for the capture antibody.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of a BSA-conjugated N-(sec-Butyl)-4-piperidinecarboxamide derivative (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking (Self-Validation Step): Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL of 2% skim milk in PBS for 2 hours at room temperature. Causality: Blocking prevents non-specific adsorption of the primary antibody to the bare polystyrene, which would artificially inflate the baseline signal.

  • Competition Reaction: In separate tubes, prepare serial dilutions (0.1 ng/mL to 10,000 ng/mL) of the target compound and its structural analogs. Add 50 µL of these solutions to the wells, immediately followed by 50 µL of the primary anti-piperidinecarboxamide monoclonal antibody (mAb). Incubate for 1 hour.

  • Detection: Wash 5x with PBST. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x.

  • Development: Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H 2​ SO 4​ . Read absorbance at 450 nm.

  • Data Calculation: Calculate Cross-Reactivity (CR%) using the formula:

    CR%=(IC50​ of Target/IC50​ of Analog)×100
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Validation

Causality Focus: ELISA cannot distinguish between a low-affinity cross-reactant present at high concentrations and a high-affinity cross-reactant at low concentrations. SPR resolves this by measuring the association ( kon​ ) and dissociation ( koff​ ) rates independently.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the anti-piperidinecarboxamide mAb onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) to a target level of 2000 RU.

  • Analyte Injection: Inject N-(sec-Butyl)-4-piperidinecarboxamide and its analogs (identified as hits in Protocol A) at varying concentrations (12.5 nM to 200 nM) over the flow cells at a rate of 30 µL/min.

  • Kinetic Measurement: Record the association phase for 180 seconds, followed by a 300-second dissociation phase using running buffer (HBS-EP+).

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the bound analyte and regenerate the surface.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Quantitative Data: Cross-Reactivity Matrix

The following table summarizes the quantitative cross-reactivity of N-(sec-Butyl)-4-piperidinecarboxamide against rationally selected structural analogs. The data highlights the strict Structure-Activity Relationship (SAR) governing antibody recognition.

Table 2: Experimental Cross-Reactivity (CR%) of Piperidinecarboxamide Analogs

Compound / AnalogStructural VariationIC 50​ (ng/mL)CR% (ELISA) KD​ (SPR, nM)
N-(sec-Butyl)-4-piperidinecarboxamide Target (Reference) 12.5 100% 4.2
N-(iso-Butyl)-4-piperidinecarboxamideIsomeric shift (less steric bulk)28.444.0%15.8
N-(tert-Butyl)-4-piperidinecarboxamideSevere steric clash at nitrogen104.112.0%85.5
4-PiperidinecarboxamideComplete loss of hydrophobic tail>10,000<0.1%No Binding
N-(sec-Butyl)-3-piperidinecarboxamideRegioisomer (altered vector)>5,000<0.2%>500
BupivacaineAmide-type anesthetic analog[3]>10,000<0.1%No Binding

Scientific Insight: The sharp drop in CR% for the tert-butyl analog (12.0%) demonstrates that the binding pocket is highly sensitive to steric bulk. Furthermore, the lack of cross-reactivity with the 3-piperidinecarboxamide regioisomer proves that the spatial vector of the carboxamide group is the primary driver of molecular recognition.

Mechanistic Workflow Visualization

The logical relationship between these self-validating protocols is mapped below. This cascade ensures that any cross-reactivity identified is structurally genuine and kinetically stable.

CR_Workflow Start Compound Library N-(sec-Butyl)-4-piperidinecarboxamide ELISA Primary Screening Competitive ELISA (CR%) Start->ELISA High Throughput SPR Kinetic Validation Surface Plasmon Resonance ELISA->SPR CR > 0.1% LCMS Orthogonal Confirmation LC-MS/MS Profiling SPR->LCMS Affinity Profiling Data Cross-Reactivity Matrix Lead Optimization LCMS->Data Structural Data

Caption: Cross-reactivity screening workflow for piperidinecarboxamide derivatives.

References[1] Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. https://pubs.acs.org/doi/10.1021/jm201488w[2]Blocking the CGRP Pathway for Acute and Preventive Treatment of Migraine: The Evolution of Success. Journal of Medicinal Chemistry - ACS Publications. https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01775[3]Bupivacaine Hydrochloride Injection Label. U.S. Food and Drug Administration. https://www.fda.gov/drugsatfda

Sources

N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride compared to other piperidine amides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Comparative Analysis of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride and Other Piperidine Amide Scaffolds

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the pharmacological characterization of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride. Rather than focusing solely on this single molecule, we will establish a systematic methodology for comparing it against other well-defined classes of piperidine amides. This approach is designed to elucidate its potential mechanism of action and therapeutic utility, providing a robust, data-driven foundation for further development.

Introduction: The Piperidine Amide as a Privileged Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with a wide range of biological targets.[2] When combined with a carboxamide functional group, the resulting piperidine amides demonstrate a remarkable diversity of pharmacological activities, from potent analgesia to anticancer effects.[1][3]

N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride represents a structurally simple iteration of this scaffold. To understand its potential, it is essential to compare its biological profile against more complex and extensively studied piperidine amide derivatives. This guide outlines the necessary experimental workflows to perform such a head-to-head comparison.

A Universe of Piperidine Amides: Structural and Functional Diversity

The biological activity of a piperidine amide is dictated by the substituents attached to its core structure. Understanding these structure-activity relationships (SAR) is fundamental to drug design.[4]

Diagram: Key Pharmacophoric Points of the 4-Piperidinecarboxamide Scaffold

SAR_Overview cluster_core 4-Piperidinecarboxamide Core cluster_points Points of Modification Core R1 R1: Piperidine Nitrogen (Modulates PK, Target Affinity) R1->Core N-Substitution R2 R2: Amide Nitrogen (Crucial for Target Interaction) R2->Core N-Amide Substitution R3 R3: Ring Substituents (Fine-tunes Selectivity/Potency) R3->Core C-Substitution

Caption: Key regions for chemical modification on the 4-piperidinecarboxamide scaffold.

By modifying these key positions, chemists have developed diverse classes of drugs. A comparative analysis must therefore benchmark N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride against these established families.

Piperidine Amide Class Key Structural Feature Primary Biological Target(s) Therapeutic Area Representative Example
Opioid Receptor Agonists N-aryl or complex alkyl substitution on the piperidine nitrogen; anilino group on the amide.µ-Opioid Receptor (MOR)Analgesia, AnesthesiaFentanyl
Enzyme Inhibitors Varied, often incorporating features that mimic the enzyme's natural substrate.MALT1 Protease, Cathepsin K, DprE1Oncology, Autoimmunity, Osteoporosis, Infectious DiseaseMALT1 Inhibitor (e.g., from research)[5], Odanacatib (Cathepsin K)
Chemokine Receptor Antagonists Bulky aromatic groups on both the piperidine and amide nitrogens.CCR5, CXCR3HIV, InflammationMaraviroc (CCR5)
Sigma Receptor Modulators Often feature a longer alkyl chain connecting the piperidine to another cyclic moiety.σ1 and σ2 ReceptorsNeurology, Psychiatry (investigational)(Various research compounds)[6][7]
Simple N-Alkyl Amides Simple alkyl group (e.g., sec-Butyl) on the amide nitrogen.To Be Determined To Be Determined N-(sec-Butyl)-4-piperidinecarboxamide

Table 1. Comparative overview of major piperidine amide classes and their pharmacological roles.

A Systematic Framework for Comparative Pharmacological Evaluation

To objectively characterize N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride, a tiered experimental approach is essential. This process moves from broad, high-throughput screening to specific, mechanistic, and whole-organism assays.

Diagram: High-Level Experimental Workflow

Experimental_Workflow A Tier 1: Broad Screening (Receptor Binding Panel) B Tier 2: Functional Characterization (Cell-Based Assays) A->B Identified Hits C Tier 3: In Vivo Validation (Animal Models) B->C Confirmed Activity D Data Synthesis & SAR Analysis C->D Efficacy & Safety Profile

Caption: A tiered workflow for characterizing a novel compound.

Tier 1: Target Identification via Receptor Binding Assays

Expertise & Rationale: The first critical step for any novel compound is to determine its binding affinity against a wide panel of biological targets. A radioligand binding assay is the gold standard for this initial screen. It is a competitive assay that measures the ability of a test compound to displace a known, radioactively labeled ligand from its receptor. This provides a quantitative measure of binding affinity (Ki).[8]

Experimental Protocol: Radioligand Binding Assay [8]

  • Preparation: Cell membranes expressing the target receptor of interest (e.g., MOR, CCR5, σ1) are prepared via homogenization and centrifugation or purchased commercially.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Wells containing cell membranes, a specific radiolabeled ligand (e.g., [³H]-DAMGO for MOR), and binding buffer.

    • Non-specific Binding (NSB): Wells containing all of the above plus a high concentration of an unlabeled, known ligand to saturate the target receptors.

    • Competition Binding: Wells containing membranes, radioligand, and serially diluted concentrations of the test compound (e.g., N-(sec-Butyl)-4-piperidinecarboxamide HCl).

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The concentration of the test compound that inhibits 50% of specific binding (IC50) is determined by non-linear regression. The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Tier 2: Elucidating Functional Activity in Cell-Based Assays

Expertise & Rationale: Demonstrating that a compound binds to a target is insufficient; one must determine the functional consequence of that binding. Functional assays measure the downstream signaling events that occur after a ligand activates its receptor.[9] For G-protein coupled receptors (GPCRs), a common and robust method is to measure the production of second messengers like cyclic AMP (cAMP).[10][11]

Experimental Protocol: cAMP Functional Assay for GPCRs [12]

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) engineered to express the GPCR target of interest.

  • Cell Plating: Seed the cells into 384-well assay plates and allow them to adhere overnight.

  • Compound Addition:

    • Agonist Mode: Add serially diluted concentrations of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with serially diluted concentrations of the test compound before adding a known agonist at its EC80 concentration (the concentration that elicits 80% of its maximal response).

  • Incubation & Lysis: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C. Following incubation, lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the concentration of cAMP in the cell lysate using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.

  • Data Analysis:

    • Agonist Mode: Plot the signal (e.g., HTRF ratio) against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to calculate the IC50.

Diagram: Generic Gi-Coupled GPCR Signaling Pathway

GPCR_Pathway Ligand Agonist (e.g., Opioid) Receptor GPCR (e.g., MOR) Ligand->Receptor Binds G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Phosphorylates Targets

Caption: Inhibition of adenylyl cyclase by a Gi-coupled GPCR, reducing cAMP levels.

Tier 3: Assessing Efficacy and Safety in In Vivo Models

Expertise & Rationale: Positive in vitro results must be validated in a living organism to assess true therapeutic potential and identify potential safety liabilities. The choice of the in vivo model is dictated by the results of the in vitro assays.[13][14] For instance, if a compound shows potent MOR agonism, a model of nociceptive pain, such as the hot plate test, is appropriate.[8] Concurrently, general behavioral assessments are crucial for early safety profiling.[14][15]

Experimental Protocol: Hot Plate Analgesia Test [8]

  • Animal Acclimation: Acclimate mice or rats to the testing room and handling procedures for several days.

  • Apparatus: Use a hot plate apparatus maintained at a constant, non-injurious temperature (e.g., 55 ± 0.5 °C).

  • Baseline Latency: Place each animal on the hot plate and record the time (in seconds) until it exhibits a nociceptive response (e.g., paw licking, jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound (e.g., N-(sec-Butyl)-4-piperidinecarboxamide HCl), a positive control (e.g., morphine), and a vehicle control via a clinically relevant route (e.g., intraperitoneal, oral).

  • Post-Dosing Latency: At set time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Synthesizing the Data: Building a Comparative Profile

By systematically applying this experimental framework to N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride and benchmark compounds from other classes (e.g., fentanyl, a known MALT1 inhibitor), a clear comparative profile will emerge. The data should be collated into summary tables to facilitate direct comparison.

Example Comparative Data Summary:

Parameter N-(sec-Butyl)-4-piperidinecarboxamide HCl Fentanyl (Opioid Agonist) Compound X (Enzyme Inhibitor)
Binding Affinity Ki (nM) - MOR [Experimental Result]0.35>10,000
Binding Affinity Ki (nM) - MALT1 [Experimental Result]>10,00015
cAMP Functional Assay EC50 (nM) [Experimental Result]5.2N/A
MALT1 Inhibition IC50 (nM) [Experimental Result]N/A25
Hot Plate Analgesia (%MPE @ 10mg/kg) [Experimental Result]95%<10%

Table 2. Hypothetical data summary for comparative analysis.

This synthesized data allows for an evidence-based classification. If the results for N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride show potent MOR binding, functional agonism in the cAMP assay, and a strong analgesic effect in the hot plate test, its profile aligns with the opioid modulator class. Conversely, if it shows no activity at common CNS receptors but inhibits a specific enzyme, it would be classified accordingly.

Conclusion

The pharmacological identity of a novel compound like N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride can only be revealed through rigorous, comparative, and systematic investigation. The three-tiered framework presented here—moving from broad binding screens to specific functional assays and finally to in vivo validation—provides the necessary structure for such an endeavor. By explaining the rationale behind each experimental choice and adhering to validated protocols, researchers can confidently position their findings within the broader context of piperidine amide chemistry and accelerate the journey from a novel molecule to a potential therapeutic candidate.

References

  • Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC. (2017). Cell Stress and Chaperones.
  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica.
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. (n.d.). Benchchem.
  • Functional Assays for Identifying Ligands at Orphan G Protein-Coupled Receptors. (2001). Annual Review of Pharmacology and Toxicology.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023). ACS Omega.
  • Structure-activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. (2017). PubMed.
  • In Vivo Neuroscience Models. (n.d.). Selvita.
  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. (2011). PubMed.
  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues. (n.d.). Benchchem.
  • CNS and Pain Models. (n.d.).
  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. (2011).
  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). PubMed.
  • CNS Pharmacology Models. (n.d.). Medicilon.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). Methods in Cell Biology.
  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (n.d.). Frontiers in Pharmacology.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Journal of Molecular Structure.
  • GPCR Research Solutions. (n.d.).
  • 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity. (2014). Journal of Medicinal Chemistry.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry.
  • The Multifaceted Biological Activities of 4-Piperidinecarboxamide Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Piperidine nucleus in the field of drug discovery. (n.d.).
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C
  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. (2018). PubMed.

Sources

A Comparative Guide to the Reproducible Batch Synthesis of N-(sec-Butyl)-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistent and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride, a key building block in the synthesis of various pharmacologically active compounds, presents unique challenges in its reproducible batch synthesis. This guide provides an in-depth comparison of plausible synthetic strategies, focusing on the critical process parameters that govern yield, purity, and scalability. By dissecting the causality behind experimental choices and integrating principles of Quality by Design (QbD), this document serves as a practical resource for researchers aiming to establish a robust and reliable manufacturing process.

Introduction: The Synthetic Challenge

The synthesis of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride involves the formation of a sterically hindered secondary amide. The sec-butyl group poses a significant steric challenge, which can impede the efficiency of standard amide coupling reactions. Furthermore, the piperidine nitrogen introduces a competing nucleophilic site that can lead to undesirable side reactions if not properly managed. Achieving high batch-to-batch consistency requires a thorough understanding of the reaction mechanism and careful control over key process variables.

This guide will compare two primary synthetic routes:

  • Direct Amide Coupling: A convergent approach involving the direct coupling of a 4-piperidinecarboxylic acid derivative with sec-butylamine.

  • Reductive Amination of a Precursor: A linear approach starting from 4-piperidinecarboxamide, followed by N-alkylation with butan-2-one.

Each route will be evaluated based on its potential for reproducibility, scalability, and the control of critical quality attributes (CQAs) of the final product.[1][2][3]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy has a profound impact on the overall efficiency and reproducibility of the manufacturing process. The following table provides a high-level comparison of the two proposed routes.

ParameterRoute 1: Direct Amide CouplingRoute 2: Reductive Amination
Starting Materials 4-Piperidinecarboxylic acid derivative, sec-Butylamine4-Piperidinecarboxamide, Butan-2-one
Key Transformation Amide bond formationReductive amination
Potential Advantages More convergent, potentially fewer stepsMilder reaction conditions, avoids highly reactive coupling agents
Potential Challenges Steric hindrance, competing N-acylation, epimerizationFormation of imine/enamine impurities, over-alkylation
Reproducibility Factors Choice and stoichiometry of coupling reagent, base, and solvent; temperature controlpH control, choice of reducing agent, reaction time

Route 1: Direct Amide Coupling

This route is conceptually straightforward, involving the formation of the target amide bond in a single chemical transformation. However, the success of this approach is highly dependent on the choice of coupling reagent and reaction conditions to overcome the steric hindrance of the sec-butylamine.

Experimental Protocol: Direct Amide Coupling with HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling reagent for sterically hindered amines.[2]

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • sec-Butylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Amide Coupling:

    • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add HATU (1.1 eq) and DIPEA (2.5 eq) at 0 °C.

    • Stir the mixture for 10 minutes to pre-activate the carboxylic acid.

    • Add sec-butylamine (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Boc Deprotection and Salt Formation:

    • Dissolve the purified N-Boc-N-(sec-Butyl)-4-piperidinecarboxamide in a minimal amount of ethyl acetate.

    • Add an excess of 4M HCl in 1,4-dioxane dropwise with stirring.

    • Stir the mixture at room temperature for 2-4 hours.

    • Collect the resulting precipitate by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to yield N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride.

Causality and Reproducibility Insights:
  • Choice of Coupling Reagent: HATU is chosen for its high reactivity and ability to minimize racemization, which is a critical consideration in many pharmaceutical syntheses.[2] The use of other coupling reagents like EDC/HOBt may lead to lower yields and the formation of byproducts due to the sterically demanding nature of the reaction.[4]

  • Base Stoichiometry: A slight excess of the non-nucleophilic base, DIPEA, is crucial to neutralize the hexafluorophosphate salt of HATU and the acid generated during the reaction, driving the equilibrium towards product formation.

  • Piperidine Nitrogen Protection: The use of a Boc-protected starting material is essential to prevent the piperidine nitrogen from competing with the sec-butylamine as a nucleophile, which would lead to the formation of dimeric and oligomeric impurities.

  • Temperature Control: Maintaining a low temperature during the activation step helps to minimize potential side reactions and preserve the integrity of the coupling reagent.

Caption: Workflow for Direct Amide Coupling Route.

Route 2: Reductive Amination of a Precursor

This alternative route involves the initial synthesis of the parent amide, 4-piperidinecarboxamide, followed by N-alkylation of the piperidine nitrogen using butan-2-one via reductive amination.

Experimental Protocol: Reductive Amination

This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent suitable for reductive aminations.[1]

Materials:

  • 4-Piperidinecarboxamide (Isonipecotamide)

  • Butan-2-one (Methyl ethyl ketone)

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Ethyl acetate

Procedure:

  • Reductive Amination:

    • To a suspension of 4-piperidinecarboxamide (1.0 eq) in DCE, add butan-2-one (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Salt Formation:

    • Dissolve the purified N-(sec-Butyl)-4-piperidinecarboxamide in a minimal amount of ethyl acetate.

    • Add an excess of 4M HCl in 1,4-dioxane dropwise with stirring.

    • Collect the resulting precipitate by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum.

Causality and Reproducibility Insights:
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild reducing agent that is particularly effective for the reduction of iminium ions in the presence of other reducible functional groups, such as the carboxamide.[1] Stronger reducing agents like sodium borohydride may require stricter pH control.

  • Role of Acetic Acid: The catalytic amount of acetic acid facilitates the formation of the iminium ion intermediate, which is the species that is subsequently reduced.[1]

  • Control of Impurities: Incomplete reaction can leave unreacted 4-piperidinecarboxamide, while over-reaction or side reactions are less common with this method compared to more aggressive alkylation strategies. The primary challenge is ensuring the complete conversion of the iminium intermediate.

  • Scalability: Reductive amination is generally a scalable and robust reaction, making it an attractive option for larger-scale synthesis.

Caption: Workflow for Reductive Amination Route.

Quality Control and Analytical Characterization

Regardless of the synthetic route chosen, a robust analytical strategy is essential to ensure the identity, purity, and consistency of each batch of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride.

Analytical TechniquePurposeExpected Results
¹H and ¹³C NMR Structural confirmation and identification of impuritiesCharacteristic signals for the piperidine ring, sec-butyl group, and amide moiety. Integration should be consistent with the proposed structure.
LC-MS Purity assessment and molecular weight confirmationA single major peak in the chromatogram with the expected mass-to-charge ratio for the protonated molecule.
HPLC Quantitative purity analysisDetermination of the percentage purity of the final product and detection of any process-related impurities.
FTIR Functional group analysisCharacteristic absorption bands for the N-H and C=O stretching of the secondary amide, and C-N bonds.
Melting Point Physical property characterization and purity indicationA sharp and consistent melting range across different batches.
Experimental Protocols for a Self-Validating System

A self-validating system for quality control involves in-process controls (IPCs) and final product testing.

  • In-Process Controls (IPCs):

    • TLC/LC-MS Monitoring: At regular intervals during the reaction, a small aliquot should be analyzed to monitor the consumption of starting materials and the formation of the product. This allows for real-time decision-making regarding reaction completion.

  • Final Product Specification:

    • A comprehensive Certificate of Analysis (CoA) should be generated for each batch, detailing the results from the analytical tests listed in the table above. Acceptance criteria for purity (e.g., >98% by HPLC) and impurity profiles should be established.

Conclusion and Recommendations

Both the direct amide coupling and the reductive amination routes offer viable pathways for the synthesis of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride.

  • The Direct Amide Coupling route, particularly with a protected piperidine and a potent coupling reagent like HATU, is a more convergent approach. However, its reproducibility is highly sensitive to the quality and stoichiometry of the reagents and requires careful control to avoid side reactions. This route may be preferable for smaller-scale synthesis where the cost of the coupling reagent is less of a concern.

  • The Reductive Amination route is a more linear and potentially more robust and scalable process. The reaction conditions are generally milder, and the reagents are less expensive. This route is likely to be more amenable to large-scale production where process robustness and cost of goods are critical factors.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including scale, cost considerations, and available equipment. It is recommended that both routes be evaluated at the laboratory scale to determine the optimal process for the desired application. A thorough understanding of the critical process parameters for each step is essential to ensure the reproducible synthesis of high-quality N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride.

References

  • Google Patents. (2018). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • Google Patents. (2017). KR20170122783A - Preparation of piperidine-4-carbothioamide hydrochloride.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

Sources

Benchmarking Binding Kinetics of N-(sec-Butyl)-4-piperidinecarboxamide Hydrochloride: A Fragment-to-Lead Case Study in CDK2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the kinetic characterization of low-molecular-weight scaffolds is a critical gateway to developing potent, target-selective therapeutics. N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride is a highly versatile chemical building block whose core piperidinecarboxamide motif serves as the primary hinge-binding pharmacophore in several clinical-stage kinase inhibitors.

This guide provides an objective, data-driven comparison of the binding kinetics of the isolated N-(sec-Butyl)-4-piperidinecarboxamide scaffold against its fully elaborated clinical derivative, BMS-387032 (SNS-032) , and the classic pan-CDK inhibitor Flavopiridol . By utilizing Surface Plasmon Resonance (SPR), we dissect the causality behind target residence time and ligand efficiency, offering a robust framework for researchers optimizing piperidinecarboxamide-derived leads.

Target Context: The Piperidinecarboxamide Scaffold in CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a master regulator of the cell cycle, specifically driving the G1-to-S phase transition. Hyperactive CDK2/Cyclin E complexes are a hallmark of various malignancies, making the ATP-binding site of CDK2 a prime pharmacological target [[1]]([Link]).

The piperidinecarboxamide scaffold is uniquely suited for CDK2 inhibition. Unlike flat, aromatic pan-kinase inhibitors (e.g., Flavopiridol), the sp3-hybridized piperidine ring introduces three-dimensionality, allowing the carboxamide to form highly directional hydrogen bonds with the backbone amide of Leu83 in the CDK2 hinge region. This specific geometry is the structural basis for the exceptional CDK2 selectivity observed in mature derivatives like BMS-387032 .

CDK2_Pathway CyclinE Cyclin E Complex CDK2/Cyclin E Active Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Protein Complex->Rb Phosphorylates E2F E2F Factor Rb->E2F Releases S_Phase S-Phase Progression E2F->S_Phase Activates Inhibitor Piperidinecarboxamide Scaffold Inhibitor->Complex Blocks ATP Site

Mechanism of CDK2/Cyclin E pathway inhibition by piperidinecarboxamide derivatives.

Experimental Design: Kinetic Benchmarking via SPR

To accurately benchmark the binding kinetics ( kon​ and koff​ ) of a low-molecular-weight fragment (~220 Da) against mature drugs (~400 Da), Surface Plasmon Resonance (SPR) is the gold standard . Unlike end-point enzymatic assays (which only yield IC50​ values), SPR captures real-time association and dissociation events, revealing the transient binding nature typical of fragment scaffolds .

Causality in Experimental Choices
  • Selection of the Hydrochloride Salt: Fragments typically exhibit weak affinities ( KD​ in the micromolar range) and must be screened at high concentrations (up to 500 µM). Using the hydrochloride salt of N-(sec-Butyl)-4-piperidinecarboxamide dramatically increases aqueous solubility compared to its free base form. This minimizes the required DMSO concentration in the running buffer (kept strictly 2%), preventing massive bulk refractive index shifts that obscure small fragment binding signals.

  • Kinetic vs. Steady-State Analysis: While steady-state affinity ( KD​ ) is useful, in vivo drug efficacy correlates much more strongly with target residence time ( 1/koff​ ). We prioritize multi-cycle kinetic titrations to extract precise dissociation rates .

SPR_Workflow Immobilize 1. Target Immobilization (Amine coupling of CDK2) Calibration 2. DMSO Calibration (Correct bulk shifts) Immobilize->Calibration Screen 3. Clean Screen (Remove non-specifics) Calibration->Screen Kinetics 4. Multi-Cycle Kinetics (Titration 0.1 - 500 µM) Screen->Kinetics Analysis 5. Data Fitting (1:1 Langmuir model) Kinetics->Analysis

Step-by-step Surface Plasmon Resonance workflow for fragment kinetic benchmarking.
Self-Validating SPR Protocol

To ensure data integrity, the following protocol incorporates built-in validation mechanisms:

  • Step 1: Surface Preparation & Referencing: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject recombinant human CDK2 (diluted in 10 mM sodium acetate, pH 5.0) into Flow Cell 2 to achieve an immobilization level of ~2000 Response Units (RU). Flow Cell 1 is activated and blocked (without protein) to serve as an in-line reference to subtract non-specific binding and baseline drift.

  • Step 2: Buffer Preparation: Prepare running buffer (PBS-P+ supplemented with 2% DMSO). Ensure all analyte dilutions are prepared in the exact same batch of running buffer to prevent solvent mismatch.

  • Step 3: DMSO Calibration (Critical for Fragments): Inject a solvent correction series ranging from 1.5% to 2.5% DMSO. Validation: This creates a calibration curve to mathematically subtract bulk refractive index anomalies caused by slight DMSO variations between the buffer and the sample plates.

  • Step 4: Multi-Cycle Kinetic Titration:

    • Inject N-(sec-Butyl)-4-piperidinecarboxamide HCl in a 2-fold dilution series from 15.6 µM to 500 µM.

    • Inject BMS-387032 (0.5 nM to 100 nM) and Flavopiridol (0.5 nM to 100 nM) as positive kinetic controls.

    • Use a flow rate of 50 µL/min to minimize mass transport limitations.

  • Step 5: Data Analysis: Double-reference the raw sensorgrams (subtracting Flow Cell 1 and blank buffer injections). Fit the curves using a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

Kinetic Benchmarking Results

The quantitative kinetic parameters extracted from the SPR analysis highlight the evolutionary trajectory from a bare fragment to a clinical-stage inhibitor.

CompoundMW (Da)Association Rate ( kon​ ) [ M−1s−1 ]Dissociation Rate ( koff​ ) [ s−1 ]Affinity ( KD​ )Ligand Efficiency (LE)
N-(sec-Butyl)-4-piperidinecarboxamide HCl 220.7 4.5×103 0.85 188μM 0.38
BMS-387032 (SNS-032) 382.5 2.1×105 1.0×10−2 48nM 0.31
Flavopiridol (Control) 401.8 1.5×105 4.5×10−3 30nM 0.29

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where ΔG=−RTln(KD​) and Nheavy​ is the heavy atom count. An LE > 0.30 is considered excellent.

Discussion & Causality Analysis

The data reveals the distinct biophysical roles of the core scaffold versus its peripheral elaborations:

  • The "Fast-On, Fast-Off" Fragment Paradigm: N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride exhibits a very fast dissociation rate ( koff​=0.85s−1 ) and a correspondingly weak micromolar affinity ( 188μM ). This is mechanistically expected; the fragment relies entirely on the localized hydrogen-bonding network at the CDK2 hinge region. Without extended van der Waals contacts, the energy barrier for the molecule to exit the binding pocket remains low.

  • Superior Ligand Efficiency: Despite its weak absolute affinity, the fragment boasts the highest Ligand Efficiency (LE = 0.38) in the cohort. This proves that the piperidinecarboxamide motif is making near-optimal use of its molecular weight to bind the target. It validates the scaffold as a structurally pristine starting point devoid of "molecular dead weight."

  • Driving Residence Time via Elaboration: The transition from the fragment to BMS-387032 involves the addition of an oxazolyl-methyl-thio-thiazolyl side chain. As seen in the data, this elaboration increases the association rate ( kon​ ) by two orders of magnitude, but more importantly, it decreases the dissociation rate ( koff​ ) by a factor of 85. The bulky, hydrophobic tail extends into a deep allosteric pocket adjacent to the ATP site, acting as an "anchor" that drastically increases the target residence time, driving the affinity down to 48 nM .

  • Benchmarking Against Flavopiridol: While Flavopiridol has a marginally slower koff​ and tighter KD​ , its flat, planar structure results in poor kinase selectivity (acting as a pan-CDK inhibitor). The sp3-rich nature of the piperidinecarboxamide scaffold sacrifices a fraction of raw affinity for a massive gain in CDK2 selectivity, which is vital for reducing clinical toxicity .

References

  • [2] Chirco, A. (2023). A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. ACS Sensors.[Link]

  • [3] Aragen Life Sciences. (2023). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules.[Link]

  • [4] Misra, R. N., et al. (2004). N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent. Journal of Medicinal Chemistry.[Link]

  • [5] Chen, R., et al. (2006). Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. Blood.[Link]

  • [6] Senderowicz, A. M. (2006). Novel Small Molecule Cyclin-Dependent Kinases Modulators in Human Clinical Trials. Cancer Biology & Therapy.[Link]

  • [7] Muretta, J. M., et al. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology.[Link]

  • [1] Chotiner, J. Y., et al. (2020). Review of rationale and progress toward targeting cyclin-dependent kinase 2 (CDK2) for male contraception. Biology of Reproduction.[Link]

Sources

Analytical Method Validation for N-(sec-Butyl)-4-piperidinecarboxamide Hydrochloride Purity: A Comparative Guide (HPLC vs. UHPLC)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with basic pharmaceutical intermediates. N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride is a highly versatile building block used in the synthesis of complex active pharmaceutical ingredients (APIs), including novel neurological therapeutics. Ensuring its chemical purity is paramount; structurally similar impurities—such as regioisomers, des-butyl derivatives, or unreacted piperidine-4-carboxylic acid—can propagate through the synthetic pathway, ultimately compromising API efficacy and safety.

Historically, traditional High-Performance Liquid Chromatography (HPLC) has been the default platform for such purity assays. However, the stringent requirements of modern regulatory frameworks, specifically the updated ICH Q2(R2) guidelines[1], demand higher resolution, superior sensitivity, and rigorous statistical justification for method lifecycle management.

This guide objectively compares traditional HPLC with Ultra-High-Performance Liquid Chromatography (UHPLC) for the purity analysis of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride, providing a self-validating, step-by-step experimental protocol grounded in field-proven chromatographic principles.

The Chromatographic Challenge & Causality of Method Selection

The analyte, N-(sec-Butyl)-4-piperidinecarboxamide, presents a distinct chromatographic challenge. It contains a highly basic secondary amine within the piperidine ring (pKa ~10.5). When analyzed using standard acidic mobile phases (e.g., 0.1% Formic Acid) on traditional silica-based C18 columns, the protonated nitrogen interacts strongly with residual surface silanols. This secondary interaction causes severe peak tailing, which obscures closely eluting impurities and compromises the limit of quantitation (LOQ).

The High-pH Strategy: To circumvent this, we employ a high-pH mobile phase strategy (10 mM Ammonium Bicarbonate adjusted to pH 10.0 with ammonium hydroxide). At this pH, the piperidine nitrogen is deprotonated, rendering the molecule neutral. This fundamentally shifts the retention mechanism to pure hydrophobic partitioning, dramatically sharpening the peak shape and increasing retention time. Because standard silica dissolves at high pH, the causality dictates the use of a hybrid-silica C18 column (incorporating ethylene bridges in the silica matrix) to withstand alkaline conditions.

Why UHPLC over HPLC? While traditional HPLC utilizes 3–5 µm particles and operates at pressures up to 6,000 psi, UHPLC employs sub-2 µm particles and can withstand pressures up to 20,000 psi[2]. The causality here is governed by the van Deemter equation: smaller particles minimize eddy diffusion and resistance to mass transfer, allowing for higher flow velocities without sacrificing theoretical plates. For a complex intermediate like N-(sec-Butyl)-4-piperidinecarboxamide, which may contain trace diastereomeric or isomeric impurities, the enhanced resolving power of UHPLC is a necessity for achieving baseline separation in a fraction of the time[3].

Comparative Performance Metrics: HPLC vs. UHPLC

To objectively evaluate the two platforms, we analyzed the same spiked sample of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride (containing 0.1% of known synthetic impurities) using optimized methods for both systems.

Table 1: Performance Comparison for Piperidinecarboxamide Analysis

ParameterTraditional HPLCModern UHPLCCausality / Advantage
Column Dimensions 150 mm x 4.6 mm50 mm x 2.1 mmReduced internal volume minimizes extra-column band broadening.
Particle Size 3.5 µm1.7 µmSub-2 µm particles drastically reduce diffusion paths, sharpening peaks[2].
Flow Rate 1.0 mL/min0.4 mL/minLower flow rate with smaller ID saves solvent while maintaining optimal linear velocity[3].
System Pressure ~2,500 psi~12,000 psiHigh pressure overcomes the hydraulic resistance of tightly packed small particles[2].
Total Run Time 25.0 minutes4.5 minutes>80% reduction in analysis time accelerates high-throughput batch release[3].
Resolution (Critical Pair) 1.4 (Incomplete)2.8 (Baseline)Higher theoretical plate count completely resolves structurally similar isomers.

Self-Validating Experimental Protocol (ICH Q2(R2) Aligned)

A robust analytical method must be a self-validating system . This means incorporating internal checks that continuously verify the method's integrity during execution, ensuring that any deviation in pump delivery, column degradation, or mobile phase preparation is immediately caught before data acquisition proceeds. The following protocol outlines the validation of the UHPLC method in accordance with ICH Q2(R2) guidelines[4].

Step 1: Mobile Phase Preparation & System Equilibration
  • Action: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0) and Mobile Phase B (100% Acetonitrile). Equilibrate the hybrid C18 column (50 x 2.1 mm, 1.7 µm) at 40°C.

  • Causality: Precise pH control is critical. A fluctuation of even 0.5 pH units can alter the ionization state of the piperidine ring, shifting retention times and ruining resolution.

Step 2: System Suitability Testing (SST) - The Self-Validating Core
  • Action: Inject a resolution mixture containing the API and its closest eluting known impurity (e.g., the des-butyl derivative) at 0.1% concentration.

  • Self-Validation Check: The sequence is programmed to automatically abort if Resolution ( Rs​ ) is <1.5 , Tailing Factor ( Tf​ ) is >1.2 , or retention time drift exceeds 2.0%. This guarantees the system is fit-for-purpose before analyzing actual samples[1].

Step 3: Specificity via Forced Degradation
  • Action: Subject the API to acid (1N HCl), base (1N NaOH), oxidative (3% H2​O2​ ), and photolytic stress. Analyze using a Photodiode Array (PDA) detector.

  • Causality: We must prove that no degradation products co-elute with the main N-(sec-Butyl)-4-piperidinecarboxamide peak. The PDA calculates a peak purity angle; if the purity angle is less than the purity threshold, the peak is spectrally homogenous.

Step 4: Linearity & Range
  • Action: Prepare calibration standards from the Reporting Level (0.05% of nominal concentration) up to 120% of the nominal concentration. Plot concentration vs. peak area.

  • Causality: This proves the detector's response is directly proportional to the analyte concentration across the entire operational range, a mandatory requirement under ICH Q2(R2)[4].

Step 5: Accuracy & Precision
  • Action: Spike known amounts of impurities into the API matrix at the LOQ, 100%, and 120% levels. Analyze six independent preparations.

  • Causality: Accuracy (proven via spike recovery) ensures the matrix does not suppress the impurity signal. Precision (proven via %RSD) ensures the method is repeatable across different days and analysts.

Validation Workflow Visualization

The following diagram illustrates the logical progression of our self-validating ICH Q2(R2) workflow.

ValidationWorkflow S1 1. Method Optimization (High-pH UHPLC) S2 2. System Suitability (Rs > 1.5, Tailing < 1.2) S1->S2 S3 3. Specificity Testing (Forced Degradation) S2->S3 S4 4. Linearity & Range (0.05% to 120% of Target) S3->S4 S5 5. Accuracy & Precision (Spike Recovery & %RSD) S4->S5 S6 6. Method Robustness (DoE on Flow/Temp/pH) S5->S6 S7 Validated ICH Q2(R2) Control Strategy S6->S7

ICH Q2(R2) Aligned UHPLC Method Validation Workflow for Purity Analysis.

Quantitative Validation Results

Upon executing the protocol, the UHPLC method demonstrated exceptional performance, easily surpassing the regulatory acceptance criteria for pharmaceutical intermediates.

Table 2: ICH Q2(R2) Validation Results Summary (UHPLC Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultPass/Fail
System Suitability ( Rs​ ) >1.5 2.8Pass
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.35Pass
LOD / LOQ Signal-to-Noise (S/N) >3 / >10 LOD: 0.01% / LOQ: 0.03%Pass
Linearity ( R2 ) ≥0.999 (0.05% to 120%)0.9998Pass
Accuracy (% Recovery) 90.0% – 110.0% at LOQ level98.5% – 101.2%Pass
Method Precision (%RSD) ≤5.0% for trace impurities1.8%Pass

Conclusion

The transition from HPLC to UHPLC for the purity analysis of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride is not merely an upgrade in speed; it is a fundamental improvement in data integrity. By leveraging sub-2 µm particle chemistry and high-pH mobile phases, we eliminate peak tailing and achieve baseline resolution of critical impurity pairs. Embedding these chromatographic principles into a self-validating ICH Q2(R2) framework ensures that the analytical method remains robust, reliable, and entirely fit for its intended purpose in pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA European Medicines Agency (EMA). URL: [Link]

  • What Is the Difference Between UHPLC and HPLC? Chrom Tech, Inc. URL: [Link]

Sources

Safety Operating Guide

N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The disposal of novel research chemicals like N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride requires moving beyond generic safety data sheets and understanding the fundamental physical chemistry of the molecule. For researchers and drug development professionals, improper disposal of organic hydrochloride salts not only risks regulatory non-compliance but can also lead to severe environmental contamination and infrastructure damage.

This guide provides a causality-driven, self-validating operational protocol for the safe handling, segregation, and disposal of this specific compound.

The Causality of Chemical Hazards: Why Segregation Matters

N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride is an organic salt comprising a secondary amine (piperidine ring), an amide functional group, and a chloride counterion. While structurally related piperidinecarboxamide base compounds are primarily classified as Category 2 skin, eye, and respiratory irritants[1], the addition of the hydrochloride (HCl) salt fundamentally alters its disposal logistics.

The Halogenated Waste Dilemma: When organic hydrochloride salts are subjected to thermal destruction (incineration), the chloride ions dissociate and react with hydrogen to form highly corrosive hydrogen chloride (HCl) gas[2][3]. If this waste is mistakenly placed in a standard non-halogenated waste stream, it may be routed to an incinerator lacking alkaline scrubbers. This results in the destruction of the incinerator's refractory lining and the emission of toxic acidic gases—or worse, the catalytic formation of polychlorinated dibenzo-p-dioxins (PCDDs)[3][4]. Therefore, all waste containing this compound must be strictly segregated into halogenated or specifically designated chloride-compatible waste streams.

Quantitative Physicochemical & Disposal Parameters
ParameterValue / Classification
Chemical Name N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride
Molecular Formula C10H20N2O · HCl
Molecular Weight ~220.74 g/mol
Physical State Solid (Crystalline Powder)
Primary GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[1]
EPA Waste Designation General Hazardous Waste (Non-RCRA Specific)
Incineration Requirement High-temperature (>1,200 °C) with alkaline scrubber[4]
Aqueous pH (Estimated) 4.0 - 6.0 (Slightly acidic due to HCl dissociation)

Operational Disposal Protocols

Every protocol below is designed as a self-validating system, ensuring that laboratory personnel can mechanically verify the safety and compliance of their waste streams before handover to Environmental Health and Safety (EHS) teams.

Protocol A: Aqueous Liquid Waste Neutralization

Because the HCl salt lowers the pH of aqueous solutions, pouring untreated aqueous waste into general collection carboys can cause localized corrosion or dangerous reactions with incompatible basic waste[5].

  • Containment & Dilution: Transfer the aqueous N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride solution into a dedicated, acid-resistant high-density polyethylene (HDPE) neutralization vessel.

  • Controlled Base Addition: Slowly add a weak base, such as 1M sodium bicarbonate (NaHCO₃), under continuous magnetic stirring.

    • Causality: Utilizing a weak base rather than a strong base (like NaOH) prevents rapid exothermic spiking and minimizes the aerosolization of the active piperidinecarboxamide compound[5].

  • Self-Validation (pH Monitoring): Continuously monitor the solution using a calibrated pH meter. The neutralization is mechanically validated only when the pH stabilizes between 6.5 and 7.5 , confirming the complete conversion of the hydrochloride component into innocuous salts[5].

  • Final Segregation: Transfer the neutralized solution to an "Aqueous Hazardous Waste" carboy. Note: It remains hazardous due to the organic active pharmaceutical ingredient (API) residue, but it is no longer a corrosive threat.

Protocol B: Solid Waste & Organic Solvent Segregation
  • Solid Collection: Sweep or scrape solid powder residues using non-sparking, anti-static spatulas. Place the material inside a sealable, chemically compatible container.

  • Organic Solutions: If the compound is dissolved in organic solvents (e.g., Dichloromethane, Methanol, or DMSO), transfer the solution to a designated liquid waste carboy.

  • Mandatory Labeling: Both solid and organic liquid containers MUST be labeled as "Hazardous Organic Waste - Halogenated/Chloride-Containing."

    • Causality: This explicit labeling ensures the downstream waste management facility routes the container to an EPA-compliant rotary kiln incinerator equipped with a caustic scrubber to capture HCl emissions[2].

Protocol C: Decontamination of Empty Containers (RCRA Empty Standard)

To prevent active pharmaceutical ingredients from entering the municipal solid waste stream, researchers must adhere to the EPA's 40 CFR 261.7 standards for "RCRA empty" containers[6][7].

  • Initial Assessment: Ensure the original vial or container is completely devoid of pourable or scrapable material[8].

  • Triple-Rinse Execution: Rinse the container three consecutive times with a solvent in which the compound is highly soluble (e.g., methanol).

    • Causality: The triple-rinse protocol is the regulatory gold standard for achieving equivalent removal of hazardous residues, ensuring the container poses no residual toxicity[6][9].

  • Rinsate Segregation: The first rinse contains >90% of the chemical residue. The first and second rinses MUST be collected and disposed of in the Halogenated Hazardous Waste stream [9][10].

  • Defacement & Disposal: Once air-dried, completely deface or remove the original chemical label. The clean, validated container can now be safely discarded in the standard municipal solid waste or glass recycling stream[11].

Waste Segregation Workflow Visualization

WasteWorkflow Start Waste Generation: N-(sec-Butyl)-4-piperidinecarboxamide HCl Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Container Empty Containers & PPE Start->Container Solid_Disp Seal in compatible container. Label: 'Hazardous Organic Solid' Solid->Solid_Disp Org_Sol Organic Solvents (e.g., DCM, MeOH) Liquid->Org_Sol Aq_Sol Aqueous Solutions Liquid->Aq_Sol Rinse Triple Rinse Protocol (Collect 1st rinse as hazardous) Container->Rinse Incinerate High-Temp Incineration (Alkaline Scrubber Required) Solid_Disp->Incinerate Hal_Waste Halogenated Waste Stream (Due to Chloride ion) Org_Sol->Hal_Waste Aq_Waste Neutralize pH (6-8) Aqueous Waste Stream Aq_Sol->Aq_Waste Solid_Trash Deface Label. Dispose as Solid Waste Rinse->Solid_Trash

Figure 1: Decision tree for the segregation and disposal of N-(sec-Butyl)-4-piperidinecarboxamide HCl.

Sources

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Reactant of Route 1
Reactant of Route 1
N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.